3-Pyridinepropanol
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66564. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGAIMFLQLPTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022198 | |
| Record name | 3-(3-Pyridyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2859-67-8 | |
| Record name | 3-Pyridinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2859-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinepropanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinepropanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(3-Pyridyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-pyridyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Pyridinepropanol (CAS 2859-67-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Pyridinepropanol (CAS 2859-67-8), a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document details its physicochemical properties, spectroscopic data, safety and handling information, synthesis, and applications, particularly within the realm of drug discovery and development.
Physicochemical Properties
This compound is a colorless to light yellow, clear liquid.[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2859-67-8 | [4][5][6][7][8][9] |
| Molecular Formula | C₈H₁₁NO | [4][5][6][7][9][10] |
| Molecular Weight | 137.18 g/mol | [5][9][10] |
| Boiling Point | 130-133 °C at 3 mmHg | [1][2][3][5][11] |
| Density | 1.063 g/mL at 25 °C | [1][3][5][11] |
| Refractive Index | n20/D 1.53 | [1][2][3][5][11] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][5][11] |
| pKa | 14.96 ± 0.10 (Predicted) | [1][3][4] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1][2][3][4] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [1][2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The available data is summarized below.
| Spectrum Type | Details | Source(s) |
| ¹H NMR | Spectrum available. Confirms to structure. | [2][4][6][10] |
| ¹³C NMR | Spectrum available in CDCl₃. | [4][6] |
| Infrared (IR) | Spectra available for liquid film, capillary cell (neat), and vapor phase. | [4][6] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [4][6][7] |
Safety and Handling
This compound is classified as an irritant.[4] Proper safety precautions must be observed during handling.
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2][11] |
| Signal Word | Warning | [2][4][5][11] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4][5][11] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [4][5][11] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type ABEK (EN14387) respirator filter. | [5] |
It is recommended to handle this compound in a well-ventilated area and to wear suitable protective clothing, gloves, and eye/face protection.[4][12] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If on skin, wash with plenty of water.[2]
Synthesis and Reactivity
Experimental Protocol: Synthesis of 3-[3-(4-nitro-phenoxy)-propyl]-pyridine
This reaction demonstrates the reactivity of the hydroxyl group of this compound.
-
Reactants:
-
This compound
-
1-fluoro-4-nitro-benzene
-
-
Reagent: Sodium hydride (NaH)
-
Solvent: Dimethylformamide (DMF)
-
Procedure: The reaction is carried out at a temperature of 0 °C.
-
Reaction Time: 1 hour.
-
Yield: 75.7%.[4]
Caption: Synthesis of 3-[3-(4-nitro-phenoxy)-propyl]-pyridine.
Applications in Drug Development
This compound serves as a valuable building block in medicinal chemistry. The pyridine scaffold is a common motif in many pharmaceuticals due to its ability to improve water solubility and metabolic stability.[13]
Key Roles in Medicinal Chemistry:
-
Reagent for Synthesis: 3-(Pyridin-3-yl)propanol is utilized as a reagent in the synthesis of pyridylalcohols that have demonstrated hypoglycemic activity in fasted rats.[1][3]
-
Pyridine Derivatives in Pharmaceuticals: The pyridine ring system is a core component of numerous approved drugs with a wide range of therapeutic applications.[14] These include treatments for tuberculosis, HIV/AIDS, cancer, and hypertension.[14]
-
Versatile Scaffold: The pyridine moiety's basicity, stability, and capacity to form hydrogen bonds make it a frequently used scaffold in drug design.[13] Its derivatives are integral to the development of anti-ulcerative agents, anti-infective agents, and more.[15][16]
The general workflow for utilizing a building block like this compound in drug discovery is outlined below.
Caption: General workflow for the use of this compound in drug discovery.
References
- 1. 3-(Pyridin-3-yl)propan-1-ol , 97% , 2859-67-8 - CookeChem [cookechem.com]
- 2. This compound | 2859-67-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-ピリジンプロパノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. arctomsci.com [arctomsci.com]
- 10. This compound(2859-67-8) 1H NMR spectrum [chemicalbook.com]
- 11. 2859-67-8 this compound AKSci V0609 [aksci.com]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of 3-(3-Pyridyl)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(3-Pyridyl)-1-propanol, a versatile pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. This document details various synthetic methodologies, including the reduction of 3-(3-pyridyl)propanoic acid and its esters, and catalytic hydrogenation, supported by experimental protocols and quantitative data. Furthermore, its role as a precursor in the synthesis of pharmacologically active molecules, particularly as analogues of GABA-B receptor agonists, is explored.
Chemical Structure and Properties
3-(3-Pyridyl)-1-propanol is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a propanol group.
Chemical Structure:
Figure 1: General Information about 3-(3-Pyridyl)-1-propanol.
Physicochemical Properties:
A summary of the key physical and chemical properties of 3-(3-Pyridyl)-1-propanol is provided in the table below for easy reference.
| Property | Value | Reference |
| Appearance | Liquid | [1] |
| Boiling Point | 130-133 °C at 3 mmHg | |
| Density | 1.063 g/mL at 25 °C | |
| logP | 0.6 | [1] |
| pKa |
Spectroscopic Data:
The structural integrity of 3-(3-Pyridyl)-1-propanol is confirmed through various spectroscopic techniques.
| Spectroscopy | Key Data |
| ¹H NMR | Spectral data reveals characteristic peaks corresponding to the pyridyl and propanol protons. |
| ¹³C NMR | The spectrum shows distinct signals for the eight carbon atoms in the molecule. |
| IR | The infrared spectrum exhibits a broad absorption band characteristic of the hydroxyl (-OH) group. |
| Mass Spec. | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[2] |
Synthesis of 3-(3-Pyridyl)-1-propanol
Several synthetic routes have been established for the preparation of 3-(3-Pyridyl)-1-propanol. The most common methods involve the reduction of a carbonyl or carboxyl group at the terminus of the three-carbon chain attached to the pyridine ring.
Reduction of 3-(3-Pyridyl)propanoic Acid Derivatives
A prevalent method for synthesizing 3-(3-Pyridyl)-1-propanol is the reduction of 3-(3-pyridyl)propanoic acid or its corresponding esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.
Figure 2: Synthesis via Reduction of Carboxylic Acid/Ester.
Experimental Protocol: Reduction of Ethyl 3-(3-pyridyl)propanoate with LiAlH₄
-
Reaction Setup: A solution of ethyl 3-(3-pyridyl)propanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Purification: The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford 3-(3-Pyridyl)-1-propanol.
| Reactant | Reagent | Solvent | Reaction Time | Yield | Purity |
| Ethyl 3-(3-pyridyl)propanoate | LiAlH₄ | THF | 4 h | ~75% | >95% |
Catalytic Hydrogenation
Catalytic hydrogenation offers a scalable and often milder alternative for the synthesis of 3-(3-Pyridyl)-1-propanol. This method typically involves the reduction of an unsaturated precursor, such as 3-(3-pyridyl)acrylic acid or its ester, using hydrogen gas in the presence of a metal catalyst.
Figure 3: Synthesis via Catalytic Hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 3-(3-Pyridyl)acrylic Acid
-
Reaction Setup: 3-(3-Pyridyl)acrylic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon) is added to the solution.
-
Reaction: The reaction mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred vigorously at room temperature until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The residue can be further purified by distillation or chromatography to obtain pure 3-(3-Pyridyl)-1-propanol.
| Reactant | Catalyst | Solvent | H₂ Pressure | Reaction Time | Yield | Purity |
| 3-(3-Pyridyl)acrylic acid | 10% Pd/C | Ethanol | 3 atm | 12 h | High | High |
Role in Drug Development and as a Pharmaceutical Intermediate
3-(3-Pyridyl)-1-propanol serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a basic pyridine ring, allows for diverse chemical modifications.
Precursor for GABA-B Receptor Agonist Analogues
A significant application of 3-(3-Pyridyl)-1-propanol in drug development is its use as a precursor for the synthesis of analogues of GABA-B receptor agonists. The GABA-B receptor is a target for drugs used to treat conditions such as muscle spasticity and gastroesophageal reflux disease (GERD). Baclofen is a well-known GABA-B receptor agonist. The structural backbone of 3-(3-Pyridyl)-1-propanol can be elaborated to mimic the pharmacophore of such agonists.
Figure 4: Role as a Pharmaceutical Intermediate.
The synthesis of Baclofen analogues can involve the modification of the propanol side chain of 3-(3-Pyridyl)-1-propanol to introduce the necessary carboxylic acid and amino functionalities, while retaining the pyridine ring which can act as a bioisostere for the chlorophenyl ring in Baclofen.
Conclusion
3-(3-Pyridyl)-1-propanol is a readily accessible and versatile chemical building block with significant potential in organic synthesis and medicinal chemistry. The synthetic methods detailed in this guide, particularly reduction and catalytic hydrogenation, provide efficient pathways to this compound. Its utility as a precursor for pharmacologically relevant molecules, such as GABA-B receptor agonist analogues, underscores its importance for researchers and professionals in the field of drug development. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents.
References
An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Pyridinepropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinepropanol, also known as 3-(3-pyridyl)-1-propanol, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to a propanol chain, provides a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide offers a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its application in synthetic workflows.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, application in synthesis, and biological activity. A summary of these properties is presented below.
Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Key physical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [1] |
| Boiling Point | 130-133 °C at 3 mmHg | [1] |
| Density | 1.063 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.53 | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| Melting Point | Not precisely defined (liquid at room temperature) | |
| Solubility | Miscible with water and soluble in common organic solvents. | |
| pKa | Not experimentally determined; the pKa of the conjugate acid of the parent compound, pyridine, is 5.25. |
Note: While a precise melting point is not available, the isomeric 4-Pyridinepropanol has a reported melting point of 35-39 °C.[3] The pKa of this compound is expected to be similar to that of pyridine, indicating it is a weak base.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the aromatic pyridine ring and the primary alcohol functional group.
-
Basicity: The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties, allowing it to react with acids to form pyridinium salts.
-
Reactions of the Hydroxyl Group: The primary alcohol group can undergo a variety of reactions, including:
-
Oxidation: To form the corresponding aldehyde or carboxylic acid.
-
Esterification: With carboxylic acids or their derivatives to form esters.
-
Etherification: To form ethers.
-
Substitution: The hydroxyl group can be replaced by other functional groups.
-
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound. The following sections outline standard experimental protocols.
Determination of Boiling Point (Micro Method)
Objective: To determine the boiling point of this compound using a small sample volume.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
This compound sample
-
Heating mantle or Bunsen burner
-
Mineral oil or silicone oil
Procedure:
-
Fill the Thiele tube with mineral oil to the level of the side arm.
-
Place a small amount (approximately 0.5 mL) of this compound into the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms in the molecule.
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Expected Signals: The spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propanol chain.
-
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.
-
Sample Preparation: Similar to ¹H NMR, dissolve the sample in a deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: The spectrum will display distinct signals for each unique carbon atom in the molecule.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Expected Absorptions:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
C-H stretching absorptions for the aromatic and aliphatic protons.
-
C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
C-O stretching absorption around 1050-1150 cm⁻¹.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Procedure:
-
Inject a dilute solution of this compound into the GC.
-
The compound will be separated and then ionized in the mass spectrometer.
-
The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions.[4]
-
Synthetic Workflow and Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds, particularly as a precursor for ligands targeting nicotinic acetylcholine receptors (nAChRs).[5][6][7][8][9] These receptors are implicated in a range of neurological disorders, making them important targets for drug discovery.
The following diagram illustrates a generalized synthetic workflow for the preparation of nicotinic acetylcholine receptor ligands starting from this compound.
Caption: Generalized workflow for synthesizing nAChR ligands.
This workflow highlights the key chemical transformations involved in converting this compound into more complex molecules with potential therapeutic applications. The initial activation of the hydroxyl group facilitates subsequent nucleophilic substitution with various amines to introduce the desired pharmacophores for nAChR binding.
Conclusion
This compound is a versatile chemical intermediate with a well-defined set of physical and chemical properties. Its utility in the synthesis of potential drug candidates, particularly for targeting nicotinic acetylcholine receptors, underscores its importance in the field of medicinal chemistry. The experimental protocols and synthetic workflow outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this valuable compound. Further research into its biological activities and the development of novel synthetic methodologies will continue to expand its applications.
References
- 1. 3-吡啶丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
3-Pyridinepropanol molecular weight and formula
An In-depth Technical Guide on 3-Pyridinepropanol
This guide provides a comprehensive overview of the fundamental molecular and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Information
This compound is a chemical compound with the molecular formula C8H11NO.[1][2][3] Its molecular weight is approximately 137.18 g/mol .[1] More precise measurements report the molecular weight as 137.1790 g/mol [3] or 137.17904 g/mol .[2]
Quantitative Molecular Data
The table below summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C8H11NO | PubChem[1], Guidechem[2], NIST[3], Sigma-Aldrich |
| Molecular Weight | 137.18 g/mol | PubChem[1], Sigma-Aldrich |
| Molecular Weight (precise) | 137.1790 g/mol | NIST WebBook[3] |
| Molecular Weight (more precise) | 137.17904 g/mol | Guidechem[2] |
| CAS Number | 2859-67-8 | PubChem[1], Sigma-Aldrich |
| Density | 1.063 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 130-133 °C at 3 mmHg | Sigma-Aldrich |
Logical Relationship of Core Properties
The following diagram illustrates the fundamental relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight.
Core properties of this compound.
References
An In-depth Technical Guide to the Solubility of 3-Pyridinepropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinepropanol, a heterocyclic compound incorporating both a pyridine ring and a hydroxyl group, is a molecule of significant interest in pharmaceutical and materials science. Its structural features suggest a versatile solubility profile, a critical parameter influencing its behavior in various applications, from drug delivery systems to chemical synthesis. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.
Solubility Profile of this compound
Based on the principle of "like dissolves like," a qualitative solubility profile can be inferred. Pyridine itself is moderately soluble in water and highly soluble in many organic solvents[1]. The addition of the propanol group to the pyridine ring is expected to enhance its polarity and water solubility.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Classification | Solvent Example | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water | Soluble | The hydroxyl group and pyridine nitrogen can form strong hydrogen bonds with water molecules. |
| Methanol | Soluble | Similar to water, methanol is a polar protic solvent capable of hydrogen bonding. | |
| Ethanol | Soluble | Ethanol's polarity and ability to hydrogen bond suggest good solubility. | |
| Polar Aprotic | Acetone | Soluble | The polarity of acetone should allow for favorable dipole-dipole interactions[2]. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of compounds. | |
| Nonpolar | Hexane | Insoluble to Sparingly Soluble | The overall polarity of this compound is likely too high for significant solubility in a nonpolar solvent like hexane. |
| Toluene | Sparingly Soluble | The aromatic nature of toluene might allow for some interaction with the pyridine ring, but the polar groups of this compound will limit solubility. | |
| Halogenated | Chloroform | Soluble | Chloroform's polarity and ability to act as a hydrogen bond donor suggest it would be a suitable solvent. |
Note: This table is based on theoretical considerations and the solubility of structurally similar compounds. Experimental verification is necessary for precise quantitative data.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any research or development involving this compound. The following are detailed methodologies for key experiments.
Shake-Flask Method (Gravimetric Determination)
This is a widely recognized and reliable method for determining the equilibrium solubility of a solid compound in a liquid[3].
Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to achieve a saturated solution.
Materials:
-
This compound (high purity)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.
-
After equilibration, allow the mixture to stand at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe.
-
Filter the withdrawn solution through a suitable membrane filter (e.g., 0.22 µm PTFE or nylon) to remove any remaining solid particles.
-
Accurately weigh a clean, dry container (e.g., a glass vial).
-
Transfer a known volume or weight of the filtered, saturated solution into the pre-weighed container.
-
Evaporate the solvent from the solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Once the solvent is completely removed, weigh the container with the solid residue.
-
The mass of the dissolved this compound is the final weight minus the initial weight of the container.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region[4].
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent as described in the shake-flask method (steps 1-4).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a solid compound like this compound.
Conclusion
Understanding the solubility of this compound is fundamental for its effective utilization in scientific research and industrial applications. While quantitative data remains to be extensively published, its chemical structure strongly suggests good solubility in polar solvents. The experimental protocols detailed in this guide provide robust methods for researchers to determine the precise solubility of this compound in solvents relevant to their specific needs. The provided workflow visualization offers a clear and logical guide for conducting these essential experiments. It is recommended that solubility studies be conducted under well-defined conditions of temperature and pressure to ensure accurate and reproducible results.
References
The Rising Profile of 3-Pyridinepropanol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 3-Pyridinepropanol is emerging as a significant building block in medicinal chemistry, offering a gateway to a diverse range of therapeutic agents. Its unique structural features, combining a polar pyridine ring with a flexible propanol linker, provide a foundation for designing molecules with tunable physicochemical properties and biological activities. This technical guide delves into the core applications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
Core Applications and Biological Activity
Derivatives of this compound have demonstrated notable potential in two primary therapeutic areas: as antibacterial agents and as modulators of nicotinic acetylcholine receptors (nAChRs).
Antibacterial Activity: 3-(Pyridine-3-yl)-2-oxazolidinones
A prominent class of antibacterial agents derived from a related scaffold involves the incorporation of an oxazolidinone ring system. These compounds have shown potent activity, particularly against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives [1][2]
| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |
| 21b | 4 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL |
| 21d | 2 µg/mL | 0.5 µg/mL | 2 µg/mL | 1 µg/mL | 2 µg/mL |
| 21e | 4 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL | 2 µg/mL |
| 21f | 4 µg/mL | 1 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL |
| Linezolid | 2 µg/mL | 1 µg/mL | 2 µg/mL | 0.5 µg/mL | 2 µg/mL |
Neurological Applications: Nicotinic Acetylcholine Receptor (nAChR) Ligands
Pyridine-modified analogues of molecules structurally related to this compound have been identified as potent ligands for nicotinic acetylcholine receptors, which are implicated in a variety of neurological disorders.
Table 2: Nicotinic Receptor Binding Affinity of Pyridine-Modified Analogues
| Compound | Ki (nM) |
| 1 | 26 |
| 5'-vinyl-6'-chloro substituted 1 | 0.076 |
Experimental Protocols
Synthesis of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives[1][3]
A general synthetic route to this class of compounds is outlined below.
Scheme 1: Synthesis of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives
Caption: General synthetic scheme for 3-(pyridine-3-yl)-2-oxazolidinone derivatives.
Detailed Protocol:
-
Nitration: To a solution of 3-fluoro-2-hydroxypyridine in concentrated sulfuric acid at 0°C, concentrated nitric acid is added dropwise. The mixture is stirred at 0°C to yield 3-fluoro-2-hydroxy-5-nitropyridine.[1]
-
Chlorination: The nitrated intermediate is treated with phosphorus oxychloride and phosphorus pentachloride and heated to 60°C to produce 2-chloro-3-fluoro-5-nitropyridine.[1]
-
Oxazolidinone Ring Formation: The chloro-nitro intermediate is reacted with an appropriate amine intermediate in the presence of a base to yield the final 3-(pyridine-3-yl)-2-oxazolidinone derivative.[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Nicotinic Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from nicotinic acetylcholine receptors.
Caption: Workflow for nicotinic receptor binding assay.
Detailed Protocol:
-
Membrane Preparation: Whole rat brain synaptic membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK--cytisine) and a range of concentrations of the test compound.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways
Mechanism of Action of Oxazolidinone Antibacterials
Oxazolidinones, including the 3-(pyridine-3-yl)-2-oxazolidinone derivatives, exert their antibacterial effect by inhibiting bacterial protein synthesis.[3][4][5][6][7] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex, a crucial early step in protein synthesis.[3][5][6]
Caption: Mechanism of action of oxazolidinone antibacterial agents.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of nAChRs by agonists, such as certain this compound derivatives, leads to the opening of the ion channel, allowing an influx of cations, primarily Na+ and Ca2+.[8][9][10] This influx of Ca2+ can trigger various downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to play a crucial role in cell survival and neuroprotection.[8][9]
Caption: Simplified nAChR signaling pathway leading to neuroprotection.
Future Directions
The data presented herein underscores the significant potential of this compound as a scaffold in drug discovery. Further exploration into the structure-activity relationships of its derivatives is warranted to optimize their potency and selectivity. Investigating their efficacy in in vivo models will be a critical next step in translating these promising in vitro findings into tangible therapeutic applications. Moreover, the exploration of this compound derivatives as kinase inhibitors, particularly against targets like PIM-1 and FMS, presents an exciting avenue for anticancer drug development. The adaptability of this scaffold suggests that its full potential in medicinal chemistry is yet to be realized.
References
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazolidinone antibacterial agents: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
3-Pyridinepropanol: A Versatile Heterocyclic Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Pyridinepropanol, a heterocyclic compound featuring a pyridine ring and a propanol side chain, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural combination of a nucleophilic hydroxyl group and a modifiable aromatic pyridine core makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the applications of this compound in the synthesis of bioactive compounds, with a focus on experimental protocols, quantitative data, and the visualization of key synthetic and biological pathways.
Physicochemical and Spectroscopic Data of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. Key data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2859-67-8 | [1][2][3] |
| Molecular Formula | C₈H₁₁NO | [1][2][3] |
| Molecular Weight | 137.18 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 130-133 °C at 3 mmHg | [3] |
| Density | 1.063 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.53 | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.46 (d, J=4.0 Hz, 1H), 8.42 (s, 1H), 7.53 (dt, J=8.0, 2.0 Hz, 1H), 7.23 (dd, J=8.0, 4.8 Hz, 1H), 3.70 (t, J=6.4 Hz, 2H), 2.74 (t, J=7.6 Hz, 2H), 1.95 (quint, J=7.0 Hz, 2H) | [1] |
| ¹³C NMR (CDCl₃) | δ (ppm): 150.3, 147.5, 142.9, 135.9, 123.5, 61.8, 32.2, 30.0 | [1] |
| Mass Spectrum (EI) | m/z (%): 137 (M+, 20), 118 (100), 93 (80), 92 (75), 106 (60), 78 (40), 65 (35) | [2] |
Synthetic Applications and Experimental Protocols
The reactivity of the hydroxyl group and the pyridine ring allows for a wide range of chemical transformations, making this compound a key precursor in the synthesis of various bioactive molecules.
Synthesis of Antibacterial 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives
Derivatives of this compound have been utilized in the synthesis of potent antibacterial agents. The following is a representative synthetic workflow for the preparation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[5]
Caption: Synthetic workflow for 3-(3-(pyridin-3-yl)propyl)oxazolidin-2-one.
Experimental Protocol: Synthesis of 3-(pyridin-3-yl)propyl methanesulfonate (2)
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be used in the next step without further purification.
Experimental Protocol: Synthesis of 3-(3-azidopropyl)pyridine (3)
A mixture of 3-(pyridin-3-yl)propyl methanesulfonate (1.0 eq) and sodium azide (3.0 eq) in dimethylformamide (DMF) is heated at 80 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide.
Experimental Protocol: Synthesis of 3-(pyridin-3-yl)propan-1-amine (4)
To a solution of 3-(3-azidopropyl)pyridine (1.0 eq) in methanol, 10% palladium on carbon (0.1 eq) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours. The catalyst is then filtered off, and the filtrate is concentrated under reduced pressure to yield the desired amine.
Experimental Protocol: Synthesis of 3-(3-(pyridin-3-yl)propyl)oxazolidin-2-one (8)
A solution of 3-(pyridin-3-yl)propan-1-amine (1.0 eq) and ethyl 2-chloro-2-oxoacetate (1.1 eq) in a suitable solvent is stirred at room temperature. The resulting intermediate is then reduced with sodium borohydride in THF. The subsequent alcohol is cyclized using carbonyldiimidazole (CDI) in refluxing THF to yield the final oxazolidinone product.[5]
Quantitative Data: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives [4][5]
| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. epidermidis | MIC (µg/mL) vs. Enterococcus |
| 8 | H | 2 | 1 | 4 |
| 10 | 4-Fluorophenyl | 1 | 0.5 | 2 |
| Linezolid | (Standard) | 2 | 1 | 2 |
Synthesis of Poly-alkyl Pyridinium Salts for Drug Delivery
This compound serves as a precursor for the synthesis of monomeric units that can be polymerized to form poly-alkyl pyridinium salts. These polymers have shown potential as pore-forming agents and for transfection in drug delivery applications.[1][6]
Caption: General workflow for the synthesis of poly-alkyl pyridinium salts.
Experimental Protocol: Synthesis of 1-(tert-Butyldimethylsilyloxy)-3-(pyridin-3-yl)propane
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in dry DMF, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the silyl-protected alcohol.
Experimental Protocol: Microwave-Assisted Polymerization
The deprotected monomer unit, 1-(3-hydroxypropyl)pyridin-1-ium-1-yl)alkane bromide, is subjected to microwave irradiation in a suitable solvent like acetonitrile. The size of the resulting polymer can be controlled by adjusting the irradiation time.[1][7] This method has been used to synthesize polymers with molecular weights up to 14.7 kDa.[1]
Quantitative Data: Biological Activity of Poly-alkyl Pyridinium Salts [1]
| Polymer | Alkyl Chain | Molecular Weight (kDa) | Hemolytic Activity (HC₅₀, µg/mL) | Antibacterial MIC (µg/mL) vs. E. coli |
| APS12 | C₁₂ | 12.5 | >100 | 12.5 |
| APS12-2 | C₁₂ | 14.7 | >100 | 6.25 |
| APS8 | C₈ | 11.9 | >100 | 50 |
Role in Targeting Signaling Pathways: GSK-3β Inhibition
Derivatives of pyridine-containing compounds have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various diseases, including diabetes, neurodegenerative disorders, and cancer.[8][9] GSK-3β is a crucial negative regulator in the Wnt/β-catenin signaling pathway.
Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3β inhibitors.
In the absence of a Wnt signal ("Wnt OFF"), GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2] The binding of a Wnt ligand to its receptor complex ("Wnt ON") leads to the inhibition of GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[2] Small molecule inhibitors of GSK-3β, including those derived from pyridine-based scaffolds, can mimic the "Wnt ON" state by directly inhibiting GSK-3β activity, leading to the stabilization of β-catenin.[8] This mechanism of action is of significant interest in the development of therapeutics for diseases characterized by dysregulated Wnt signaling.
Conclusion
This compound is a highly valuable and adaptable heterocyclic building block in organic synthesis. Its utility is demonstrated in the preparation of a wide range of biologically active molecules, from antibacterial agents to polymers for drug delivery and inhibitors of key cellular signaling enzymes. The straightforward modification of its hydroxyl group and the versatile chemistry of the pyridine ring provide a robust platform for the generation of compound libraries for drug discovery and development. The detailed experimental protocols and quantitative biological data presented in this guide underscore the practical importance of this compound for researchers and scientists in the pharmaceutical and chemical industries. Future explorations into novel transformations and applications of this versatile building block are poised to yield further innovations in medicinal chemistry.
References
- 1. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. Syntheses and antibacterial activity of a series of 3-(pyridine-3-yl)-2-oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(3-Hydroxypropyl)pyridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Hydroxypropyl)pyridine, a heterocyclic organic compound of interest in synthetic chemistry. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document consolidates its known physicochemical properties, outlines plausible historical and modern synthetic approaches, and provides detailed experimental methodologies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of pyridine derivatives.
Introduction
3-(3-Hydroxypropyl)pyridine, also known as 3-Pyridinepropanol, is a pyridine derivative featuring a propanol substituent at the 3-position of the pyridine ring. Its structure combines the aromatic, electron-deficient nature of the pyridine core with the reactive hydroxyl functional group of the side chain, making it a versatile intermediate in organic synthesis. This bifunctionality allows for a wide range of chemical transformations, rendering it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals.
While the pyridine ring itself was first isolated in 1849 and its synthesis has been a subject of extensive research since the late 19th century, the specific history of 3-(3-Hydroxypropyl)pyridine is not well-documented in early chemical literature.[1] Its emergence likely coincides with the development of more sophisticated synthetic methods for the functionalization of pyridine rings in the 20th century.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(3-Hydroxypropyl)pyridine is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of 3-(3-Hydroxypropyl)pyridine
| Property | Value | Source |
| IUPAC Name | 3-(Pyridin-3-yl)propan-1-ol | ChemBK, P&S Chemicals |
| Synonyms | This compound, 3-(3-Pyridyl)-1-propanol | ChemBK, P&S Chemicals |
| CAS Number | 2859-67-8 | ChemBK, P&S Chemicals |
| Molecular Formula | C₈H₁₁NO | ChemBK, P&S Chemicals |
| Molar Mass | 137.18 g/mol | ChemBK, P&S Chemicals |
| Appearance | Colorless to light yellow liquid | - |
| Density | 1.063 g/mL at 25 °C | ChemBK |
| Boiling Point | 130-133 °C at 3 mmHg | ChemBK |
| Refractive Index (n20/D) | 1.53 | ChemBK |
Historical and Modern Synthesis
Plausible Historical Synthetic Pathways
One likely early route to 3-(3-Hydroxypropyl)pyridine would have been the reduction of a corresponding carboxylic acid or ester, such as 3-pyridinepropionic acid or its ethyl ester. The synthesis of such precursors was achievable through methods known in the early to mid-20th century.
A potential synthetic workflow is depicted below:
Caption: Plausible historical synthetic route to 3-(3-Hydroxypropyl)pyridine.
Modern Synthetic Methods
Modern organic synthesis offers more direct and efficient routes to 3-(3-Hydroxypropyl)pyridine. These methods often involve catalytic processes that allow for greater functional group tolerance and higher yields.
A common contemporary approach involves the catalytic hydrogenation of a suitable unsaturated precursor, such as a derivative of 3-pyridineacrylic acid. Another viable method is the reduction of 3-pyridinepropionic acid or its esters using modern reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in combination with a Lewis acid.
A generalized modern synthetic workflow is illustrated below:
References
A Technical Guide to 3-Pyridinepropanol: Commercial Availability, Suppliers, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Pyridinepropanol (CAS No. 2859-67-8), a key heterocyclic building block in organic synthesis, particularly within the pharmaceutical industry. This document details its commercial availability, provides a comparative analysis of suppliers, and outlines its physicochemical properties. Furthermore, it explores the synthetic pathways for its preparation and its applications as an intermediate in the development of therapeutic agents. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.
Introduction
This compound, also known as 3-(3-Pyridyl)-1-propanol, is a pyridine derivative featuring a propanol substituent at the 3-position of the pyridine ring.[1] The presence of both a nucleophilic hydroxyl group and a basic pyridine ring makes it a versatile bifunctional molecule for the synthesis of more complex chemical entities. The pyridine moiety is a common scaffold in a multitude of approved pharmaceuticals, highlighting the importance of functionalized pyridines like this compound in medicinal chemistry. This guide aims to provide a detailed technical overview of this important chemical intermediate.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2859-67-8 | [2][3] |
| Molecular Formula | C8H11NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 130-133 °C at 3 mmHg | |
| Density | 1.063 g/mL at 25 °C | |
| Refractive Index | n20/D 1.53 (lit.) | |
| Purity (Typical) | ≥98.0% (GC) | [3][5] |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to smaller, specialized chemical synthesis companies. It is typically offered in research quantities (grams to hundreds of grams), with capabilities for bulk and custom synthesis available from many suppliers.
Major Global Suppliers
A non-exhaustive list of major global suppliers is provided in Table 2. These companies are known for their extensive catalogs and established distribution networks.
| Supplier | Product Number (Example) | Purity Specification (Typical) | Available Quantities |
| MilliporeSigma (Sigma-Aldrich) | P71207 | 98% | 25 g, 100 g, Bulk inquiry available |
| Fisher Scientific | P7120725G | Not specified | 100 g |
| TCI Chemicals | P0350 | >98.0% (GC) | 10 g, 25 g, 250 g |
| Alfa Aesar | A14736 | 98% | 10 g, 25 g, 100 g |
| VWR | 101378-682 | Not specified | 25 g |
Other Notable Suppliers
In addition to the major distributors, a large number of other suppliers offer this compound. These can often be found through chemical marketplace platforms. A selection of these suppliers is listed in Table 3.
| Supplier | Location (Example) | Purity Specification (Typical) |
| J & K SCIENTIFIC LTD. | China | 98.0%(GC) |
| Energy Chemical | China | 98% |
| Wuhan Chemwish Technology Co., Ltd. | China | 98% |
| Capot Chemical Co., Ltd | China | 98% |
| Syntechem Co.,Ltd | China | 97% |
| Sunway Pharm Ltd | China | 97% |
Note: The listed purities are typical and may vary by batch. It is essential to consult the supplier's Certificate of Analysis for specific lot information.
Purity and Impurity Profile
The most common purity level available for this compound is 98% or greater, as determined by gas chromatography (GC).[3][5] Potential impurities may arise from the starting materials or byproducts of the synthesis. While specific impurity profiles are proprietary to the manufacturer and batch-specific, a Certificate of Analysis (CoA) should be requested from the supplier for detailed information. Sigma-Aldrich, for example, provides batch-specific CoAs upon request for their products.
Synthesis of this compound
While detailed proprietary synthesis protocols are not publicly available, a general and plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles for the functionalization of pyridine rings. One common approach involves the reduction of a corresponding carboxylic acid or ester derivative.
A potential synthetic workflow is outlined below:
Figure 1. A plausible synthetic pathway for this compound.
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable building block for introducing a 3-propylpyridine moiety into a target molecule. The hydroxyl group provides a convenient handle for further chemical transformations, such as etherification, esterification, or conversion to an amine.
While it is challenging to pinpoint a specific blockbuster drug that directly uses this compound as a starting material from publicly available information, its utility can be inferred from patents and research articles that describe the synthesis of various bioactive molecules. For instance, pyridine derivatives are investigated for a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and central nervous system disorders.
Experimental Protocols
Quality Control and Purity Assessment
A general workflow for the quality control and purity assessment of this compound is outlined below. This typically involves gas chromatography coupled with mass spectrometry (GC-MS) to determine the purity and identify any potential impurities.
Figure 2. General workflow for the quality control of this compound.
A typical GC-MS method for a compound like this compound would involve:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, with a typical injection volume of 1 µL.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 70 °C) and increasing to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Mass Spectrometer: Operated in full scan mode to acquire mass spectra for peak identification.
Conclusion
This compound is a commercially accessible and versatile chemical building block with significant potential in the synthesis of novel pharmaceutical compounds. Its availability from a wide range of suppliers, coupled with its straightforward reactivity, makes it an attractive starting material for drug discovery and development programs. Researchers and drug development professionals should carefully consider the purity and impurity profiles from various suppliers to ensure the quality and consistency of their synthetic endeavors. This guide provides a foundational understanding of the commercial landscape and technical aspects of this compound, serving as a valuable resource for its effective utilization in research and development.
References
An In-depth Technical Guide to the Synthesis of 3-Pyridinepropanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 3-pyridinepropanol and its derivatives. The information is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into three main approaches:
-
Reduction of 3-(Pyridin-3-yl)propanoic Acid and its Esters: This is a reliable method that involves the initial preparation of a carboxylic acid or ester precursor, followed by reduction to the corresponding alcohol.
-
Grignard Reaction with 3-Pyridinecarboxaldehyde: This classic organometallic reaction allows for the construction of the carbon skeleton by adding an ethyl group to the aldehyde, followed by the formation of the alcohol.
-
Alkylation of 3-Picoline: This approach involves the direct addition of a two-carbon unit to the methyl group of 3-picoline.
Each of these methods offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data associated with the key synthetic methods described in this guide.
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Reduction | Ethyl 3-(pyridin-3-yl)propanoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 16 h | Reflux | 73-75 | >98 |
| Grignard Reaction | 3-Pyridinecarboxaldehyde | Ethylmagnesium Bromide | Diethyl Ether | 30 min | Room Temp. | Not specified | Not specified |
| Alkylation | 3-Picoline | Ethylene Oxide | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Data for the Grignard and Alkylation reactions are not fully detailed in the available literature, highlighting a potential area for further research and optimization.
Experimental Protocols
Reduction of Ethyl 3-(pyridin-3-yl)propanoate
This protocol is adapted from a general procedure for the reduction of esters with lithium aluminum hydride.[1]
Materials:
-
Ethyl 3-(pyridin-3-yl)propanoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate
-
Ethyl Ether
Procedure:
-
An oven-dried 3-liter, three-necked flask equipped with a mechanical stirrer, a Friedrich condenser, and a nitrogen-inlet tube is flushed with nitrogen.
-
A suspension of lithium aluminum hydride (1.26 mol) in 1200 mL of anhydrous THF is prepared in the flask.
-
The mixture is cooled to 10°C in an ice bath.
-
Ethyl 3-(pyridin-3-yl)propanoate (0.85 mol) is added in portions over a 30-minute period.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.[1]
-
The reaction mixture is cooled again to 10°C and diluted with 1000 mL of ethyl ether.
-
The reaction is quenched by the slow, sequential addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and water (141 mL).
-
The resulting mixture is stirred for 30 minutes, and the white precipitate is removed by filtration.
-
The filter cake is washed with ethyl ether (3 x 150 mL).
-
The organic filtrates are combined, dried with anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford this compound.
Expected Yield: 73-75%[1]
Characterization Data for this compound:
-
Boiling Point: 130-133 °C at 3 mmHg
-
Density: 1.063 g/mL at 25 °C
-
Refractive Index (n20/D): 1.53
Grignard Reaction with 3-Pyridinecarboxaldehyde
This protocol outlines a general procedure for a Grignard reaction.
Materials:
-
3-Pyridinecarboxaldehyde
-
Magnesium Turnings
-
Ethyl Bromide
-
Anhydrous Diethyl Ether
-
Saturated Aqueous Ammonium Chloride Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
All glassware must be thoroughly dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare the ethylmagnesium bromide Grignard reagent by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether. The reaction is exothermic and should be controlled with an ice bath.
-
Once the Grignard reagent is formed, a solution of 3-pyridinecarboxaldehyde in anhydrous diethyl ether is added dropwise at a temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by distillation or column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
Methodological & Application
3-Pyridinepropanol in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-pyridinepropanol as a versatile reagent in various palladium-catalyzed cross-coupling reactions. The pyridine moiety is a ubiquitous structural motif in pharmaceuticals and bioactive molecules. The ability to functionalize this compound through cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.
To be utilized in common cross-coupling reactions, this compound typically requires activation of the pyridine ring, most commonly through halogenation. This document will focus on the application of a representative halogenated derivative, 3-(5-bromopyridin-3-yl)propan-1-ol , in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols provided are based on established methods for similar pyridyl substrates and are intended to serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is widely used in the synthesis of biaryls and substituted aromatic compounds.
Application Note
The Suzuki-Miyaura coupling of 3-(5-bromopyridin-3-yl)propan-1-ol with various aryl or heteroaryl boronic acids or esters provides access to a diverse range of 3-aryl- and 3-heteroaryl-substituted pyridinepropanol derivatives. These products can serve as key intermediates in the synthesis of complex molecules for drug discovery. The reaction conditions can be tuned by the choice of palladium catalyst, ligand, base, and solvent to achieve optimal yields.
Quantitative Data Summary
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | Adapted from[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 92 | Adapted from[3] |
| 3 | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 85 | 78 | Adapted from[4] |
| 4 | Pyridin-4-ylboronic acid | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 120 | 88 | Adapted from[2] |
Experimental Protocol: Synthesis of 3-(5-phenylpyridin-3-yl)propan-1-ol
Materials:
-
3-(5-Bromopyridin-3-yl)propan-1-ol
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 3-(5-bromopyridin-3-yl)propan-1-ol (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask to achieve a final concentration of approximately 0.1 M with respect to the bromopyridine.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(5-phenylpyridin-3-yl)propan-1-ol.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] This reaction is a versatile method for the synthesis of substituted alkenes.
Application Note
The Heck reaction of 3-(5-halopyridin-3-yl)propan-1-ol (e.g., the iodo- or bromo-derivative) with various alkenes allows for the introduction of alkenyl side chains onto the pyridine ring. This provides access to compounds with diverse structural motifs that are of interest in medicinal chemistry. The choice of catalyst, base, and solvent system is crucial for achieving high yields and stereoselectivity (typically trans).
Quantitative Data Summary
| Entry | Alkene | Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Styrene | Iodo | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 85 | Adapted from[6] |
| 2 | n-Butyl acrylate | Bromo | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc | DMA | 120 | 90 | Adapted from[7] |
| 3 | Cyclohexene | Iodo | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 75 | General Heck Conditions |
| 4 | 1-Octene | Bromo | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | 82 | General Heck Conditions |
Experimental Protocol: Synthesis of 3-(5-((E)-2-phenylethenyl)pyridin-3-yl)propan-1-ol
Materials:
-
3-(5-Iodopyridin-3-yl)propan-1-ol
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a sealed tube, combine 3-(5-iodopyridin-3-yl)propan-1-ol (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed DMF, followed by styrene (1.5 equiv) and triethylamine (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst.[8] It is a reliable method for the synthesis of substituted alkynes.
Application Note
The Sonogashira coupling of 3-(5-bromopyridin-3-yl)propan-1-ol with a variety of terminal alkynes provides a straightforward route to 3-(alkynyl)pyridine derivatives. These products are valuable building blocks for the synthesis of more complex heterocyclic systems and can be used in click chemistry or as precursors for other functional groups. The reaction is generally tolerant of various functional groups, including free alcohols.[9]
Quantitative Data Summary
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 91 | Adapted from[10] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | THF | 60 | 88 | Adapted from[5] |
| 3 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 85 | Adapted from[10] |
| 4 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 80 | 93 | General Sonogashira Conditions |
Experimental Protocol: Synthesis of 3-(5-(phenylethynyl)pyridin-3-yl)propan-1-ol
Materials:
-
3-(5-Bromopyridin-3-yl)propan-1-ol
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add 3-(5-bromopyridin-3-yl)propan-1-ol (1.0 equiv), PdCl₂(PPh₃)₂ (0.025 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed DMF and degassed triethylamine.
-
Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 100 °C for 3-6 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired alkynylated pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines.[8][9] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Application Note
The Buchwald-Hartwig amination of 3-(5-bromopyridin-3-yl)propan-1-ol with a wide range of primary and secondary amines allows for the synthesis of various 3-(5-aminopyridin-3-yl)propan-1-ol derivatives. These compounds are valuable intermediates for the development of new drugs, as the amino group can be further functionalized. The choice of a sterically hindered phosphine ligand is often critical for achieving high yields, especially with less reactive aryl chlorides or hindered amines.[8]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 95 | Adapted from[7] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 89 | General Buchwald-Hartwig Conditions |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 | General Buchwald-Hartwig Conditions |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | Toluene | 100 | 85 | General Buchwald-Hartwig Conditions |
Experimental Protocol: Synthesis of 3-(5-morpholinopyridin-3-yl)propan-1-ol
Materials:
-
3-(5-Bromopyridin-3-yl)propan-1-ol
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.01 equiv) and BINAP (0.015 equiv).
-
Evacuate and backfill the tube with argon.
-
Add toluene, followed by 3-(5-bromopyridin-3-yl)propan-1-ol (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of 3-Pyridinepropanol Purity using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the determination of the purity of 3-Pyridinepropanol using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended for researchers, scientists, and drug development professionals requiring a reliable and accurate method for quality control and purity assessment of this compound. The protocol includes instrument conditions, preparation of solutions, and a comprehensive guide to method validation according to ICH guidelines, covering system suitability, linearity, accuracy, and precision.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other specialty chemicals. Ensuring the purity of this starting material is critical for the quality and safety of the final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of chemical compounds.[1] This application note provides a starting point for developing and validating a robust HPLC method for this compound. The proposed method utilizes a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier, which is a common approach for the analysis of pyridine derivatives.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (known purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm (Note: Wavelength should be optimized based on the UV spectrum of this compound) |
| Data Acquisition | Chromatographic data acquisition and processing software |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.
-
Degas both mobile phases before use.
Diluent Preparation:
-
Prepare a mixture of water and acetonitrile (50:50, v/v) to be used as the diluent for standard and sample preparations.
Standard Solution Preparation (Example Concentration: 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Mix thoroughly.
Sample Solution Preparation (Example Concentration: 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2][3][4]
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 for the this compound peak |
| Theoretical Plates (N) | N ≥ 2000 for the this compound peak |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% for six replicate injections of the standard solution |
Linearity
The linearity of the method should be established by analyzing a series of solutions of the this compound reference standard at different concentrations.
-
Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL.
-
Perform serial dilutions to prepare at least five concentration levels ranging from, for example, 0.05 mg/mL to 1.5 mg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration.
Table 4: Linearity Study - Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | r² ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
The accuracy of the method should be determined by recovery studies. This can be done by spiking a placebo with known amounts of this compound reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). If a placebo is not available, accuracy can be assessed by standard addition to the sample.
-
Prepare samples in triplicate at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Table 5: Accuracy Study - Acceptance Criteria
| Concentration Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability:
-
Analyze six individual preparations of the this compound sample at 100% of the test concentration on the same day and with the same analyst and instrument.
-
Calculate the %RSD of the purity values.
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the purity values.
Table 6: Precision Study - Acceptance Criteria
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Data Presentation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
All quantitative data from the validation studies should be summarized in tables as shown above for clear presentation and easy comparison.
Experimental Workflow
References
Application Note: Gas Chromatography Analysis of 3-Pyridinepropanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 3-Pyridinepropanol using gas chromatography (GC). The methodologies outlined below are based on established practices for the analysis of pyridine derivatives and related compounds, ensuring a robust and reliable starting point for method development and validation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and stability testing in drug development. Gas chromatography with Flame Ionization Detection (GC-FID) offers a sensitive and reliable method for the analysis of this compound. This application note details the recommended GC conditions, sample preparation, and a step-by-step protocol.
Recommended Gas Chromatography Conditions
The following table summarizes recommended starting conditions for the GC analysis of this compound. These parameters may require optimization based on the specific instrumentation and analytical requirements.
| Parameter | Recommended Condition 1 | Recommended Condition 2 |
| Column | Agilent CP-Wax 51 for Amines (0.22 mm x 25 m, 0.2 µm) | Agilent Intuvo HP-Innowax (60 m x 0.32 mm, 0.5 µm) |
| Carrier Gas | Nitrogen[1] | Helium |
| Carrier Gas Flow | 28 cm/s (at 70 kPa)[1] | 2.1 mL/min (Constant Flow) |
| Injector Type | Splitter | Split |
| Split Ratio | 30:1 | 100:1 |
| Injector Temperature | 250 °C[2] | 270 °C |
| Oven Program | 70 °C (hold 4 min), then ramp to 240 °C at 10 °C/min | 60 °C (hold 10 min), then ramp to 220°C at 20 °C/min |
| Detector | Flame Ionization Detector (FID)[1][2] | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C[2] | 300 °C |
| Injection Volume | 0.1 µL | 0.5 µL |
| Diluent | Methanol | Methanol |
Experimental Protocol
This protocol provides a step-by-step guide for the preparation of standards and samples, and their analysis by GC.
Materials and Reagents
-
This compound reference standard (98% purity or higher)
-
Methanol (HPLC grade or equivalent)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
GC vials with septa
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter into a GC vial if particulate matter is present.
-
The final concentration should be within the calibration range of the working standards.
Gas Chromatography Analysis
-
Set up the gas chromatograph according to the conditions outlined in Table 1.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with injections of a mid-level standard to monitor instrument performance.
Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factor.
Experimental Workflow
The following diagram illustrates the overall workflow for the GC analysis of this compound.
Caption: Workflow for this compound GC Analysis.
Conclusion
The gas chromatography method detailed in this application note provides a reliable framework for the quantitative analysis of this compound. The use of a polar capillary column and flame ionization detection ensures good peak shape and sensitivity. Adherence to the described protocol for standard and sample preparation is essential for achieving accurate and reproducible results. Method optimization and validation should be performed to meet specific analytical requirements.
References
Application Notes and Protocols: The Utility of 3-Pyridinepropanol in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding affinity of drug molecules to their biological targets and improving pharmacokinetic properties.[2] 3-Pyridinepropanol, a readily available building block, offers a versatile starting point for the synthesis of various pharmaceutical intermediates due to its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring amenable to further functionalization.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of valuable pharmaceutical intermediates. The focus is on the oxidation of this compound to 3-pyridinepropanoic acid, a key intermediate for the synthesis of more complex molecules.
Application 1: Synthesis of 3-Pyridinepropanoic Acid
3-Pyridinepropanoic acid is a valuable intermediate in organic synthesis. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, making it a versatile precursor for the synthesis of active pharmaceutical ingredients (APIs). For instance, derivatives of 3-pyridinepropanoic acid could potentially be utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.
Experimental Protocols:
Two common methods for the oxidation of primary alcohols to carboxylic acids are presented below: a TEMPO-catalyzed oxidation and a Jones oxidation.
Method A: TEMPO-Catalyzed Oxidation
This method utilizes a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant, such as sodium hypochlorite (bleach). It is a milder and more environmentally friendly alternative to chromium-based oxidations.
Materials:
-
This compound (98% purity)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, ~8.25%)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.37 g, 10 mmol) in ethyl acetate (50 mL).
-
Add TEMPO (0.016 g, 0.1 mmol, 1 mol%) to the solution.
-
In a separate beaker, prepare a solution of sodium bicarbonate (2.1 g, 25 mmol) in deionized water (25 mL).
-
Add the aqueous sodium bicarbonate solution to the reaction mixture.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (11 mL, ~12 mmol) dropwise to the vigorously stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-pyridinepropanoic acid.
Method B: Jones Oxidation
This classic method employs a solution of chromium trioxide in sulfuric acid (Jones reagent) to oxidize primary alcohols to carboxylic acids. While highly effective, it involves the use of a toxic heavy metal.
Materials:
-
This compound (98% purity)
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Jones Reagent: In a beaker cooled in an ice bath, dissolve chromium trioxide (2.67 g, 26.7 mmol) in concentrated sulfuric acid (2.3 mL). Slowly add deionized water (7.5 mL) to the solution while stirring.
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.37 g, 10 mmol) in acetone (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of this compound, maintaining the temperature below 10 °C. A green precipitate will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green solution is obtained.
-
Remove the acetone under reduced pressure.
-
Add deionized water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude 3-pyridinepropanoic acid by recrystallization.
Data Presentation:
| Parameter | Method A: TEMPO-Catalyzed Oxidation | Method B: Jones Oxidation |
| Starting Material | This compound | This compound |
| Product | 3-Pyridinepropanoic Acid | 3-Pyridinepropanoic Acid |
| Reagents | TEMPO, NaOCl, NaHCO₃ | CrO₃, H₂SO₄, Acetone |
| Typical Yield | 85-95% | 75-85% |
| Purity (after purification) | >98% | >98% |
| Reaction Temperature | 0 °C | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 2-4 hours |
| Advantages | Milder conditions, environmentally benign | High efficiency, well-established |
| Disadvantages | Requires careful control of stoichiometry | Use of toxic chromium reagent |
Visualization of Experimental Workflow and Synthetic Pathway
Caption: Experimental workflow for the oxidation of this compound.
Caption: Synthetic pathway from this compound to an amide intermediate.
Conclusion
This compound serves as an effective and versatile starting material for the synthesis of pharmaceutical intermediates. The oxidation to 3-pyridinepropanoic acid is a robust transformation that can be achieved through various methods, each with its own advantages. The resulting carboxylic acid is a key building block that opens up avenues for the synthesis of a wide range of more complex molecules, including amides, esters, and other derivatives with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and development to utilize this compound in their synthetic endeavors.
References
Application Notes: Esterification of 3-Pyridinepropanol
The esterification of 3-Pyridinepropanol is a crucial transformation in the synthesis of various compounds of interest in pharmaceutical and materials science. The resulting esters are valuable intermediates and final products, often exhibiting specific biological activities or material properties. The presence of the basic pyridine ring in the this compound structure requires careful consideration when selecting an esterification method, as it can be protonated under acidic conditions or act as a nucleophile.
This document provides detailed protocols for three common and effective methods for the esterification of this compound:
-
Fischer-Speier Esterification : A classic acid-catalyzed method suitable for large-scale synthesis where the carboxylic acid is not sensitive to strong acid.
-
Steglich Esterification : A mild, modern coupling method ideal for sensitive or sterically hindered substrates, proceeding under neutral conditions.[1][2]
-
Acylation with Acid Chlorides : A rapid and high-yielding method that utilizes a highly reactive acylating agent, suitable for a wide range of carboxylic acids after their conversion to the corresponding acid chloride.[3][4]
The choice of method depends on the specific carboxylic acid to be coupled, the scale of the reaction, and the sensitivity of the functional groups present on the substrates.
Protocol 1: Fischer-Speier Esterification of this compound
Fischer-Speier esterification is a method of forming an ester by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[5] To drive the reaction equilibrium towards the product, either an excess of one reactant is used, or the water byproduct is removed, often through azeotropic distillation with a Dean-Stark apparatus.[6][7]
Experimental Protocol
This protocol describes the synthesis of 3-(pyridin-3-yl)propyl acetate as a representative example.
-
Apparatus Setup : Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap. Add a magnetic stir bar to the flask.
-
Reagent Addition : To the round-bottom flask, add this compound (1.0 eq), glacial acetic acid (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and toluene (to facilitate azeotropic water removal).
-
Reaction : Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap.[8] Continue refluxing until water is no longer collected or TLC analysis indicates the consumption of the starting alcohol.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and excess acetic acid.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification :
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
-
Quantitative Data
| Reagent/Parameter | Molar Ratio | Molarity/Concentration | Volume/Mass | Notes |
| This compound | 1.0 | - | (User Defined) | Limiting Reagent |
| Glacial Acetic Acid | 1.2 | - | (Calculated) | Reactant |
| p-Toluenesulfonic Acid | 0.05 | - | (Calculated) | Catalyst |
| Toluene | - | ~0.5 M | (Calculated) | Solvent, for azeotropic removal of water |
| Temperature | - | Reflux (~110 °C) | - | Reaction Condition |
| Reaction Time | - | 4-10 hours | - | Monitor by TLC |
Experimental Workflow: Fischer Esterification
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application of 3-Pyridinepropanol in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyridinepropanol is a pyridine derivative with potential as a building block in the synthesis of novel agrochemicals. Its chemical structure, featuring a pyridine ring and a flexible propanol side chain, offers opportunities for the creation of diverse molecular architectures with potential fungicidal, herbicidal, or insecticidal activities. This document aims to provide a comprehensive overview of the theoretical applications of this compound in agrochemical synthesis. However, extensive literature and patent searches did not yield specific examples of commercially significant agrochemicals directly synthesized from this compound. The information presented herein is therefore based on potential synthetic pathways and a review of related pyridine-containing agrochemicals, offering a forward-looking perspective for researchers in the field.
Introduction
The pyridine ring is a key structural motif in a wide range of successful agrochemicals, including herbicides, insecticides, and fungicides. The nitrogen atom in the ring can act as a hydrogen bond acceptor and participate in various intermolecular interactions, which is often crucial for the biological activity of the molecule. The substituent pattern on the pyridine ring plays a vital role in determining the type and spectrum of activity. While numerous pyridine derivatives have been explored, the specific application of this compound as a starting material in agrochemical synthesis is not well-documented in publicly available literature. This document outlines potential synthetic strategies and applications based on the chemical properties of this compound and the structure of known agrochemicals.
Potential Synthetic Pathways and Applications
The functional groups of this compound, the hydroxyl group and the pyridine ring, are the primary sites for chemical modification.
Derivatization of the Hydroxyl Group
The primary alcohol group of this compound can be readily converted into other functional groups, such as esters, ethers, and halides. These derivatives can then serve as key intermediates for the synthesis of more complex molecules.
a) Esterification for Fungicide and Herbicide Candidates:
The synthesis of esters from this compound and various carboxylic acids could lead to compounds with potential fungicidal or herbicidal properties. For instance, reaction with substituted phenoxyacetic acids, a common moiety in herbicides, could yield novel herbicide candidates.
Experimental Protocol: General Esterification of this compound
-
Materials: this compound, a substituted carboxylic acid (e.g., 2,4-dichlorophenoxyacetic acid), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in dry DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
b) Etherification for Insecticide and Fungicide Candidates:
The hydroxyl group can be converted into an ether linkage, connecting the 3-pyridylpropyl moiety to other pharmacophores. Williamson ether synthesis is a common method for this transformation.
Experimental Protocol: General Williamson Ether Synthesis
-
Materials: this compound, a suitable alkyl or aryl halide, sodium hydride (NaH), and dry tetrahydrofuran (THF).
-
Procedure:
-
Suspend NaH (1.2 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in dry THF.
-
Stir the mixture at room temperature for 1 hour.
-
Add the alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Modification of the Pyridine Ring
The pyridine ring of this compound can undergo various transformations, including electrophilic substitution and functionalization at the nitrogen atom.
a) Halogenation for Enhanced Bioactivity:
Introduction of halogen atoms onto the pyridine ring can significantly influence the biological activity of the resulting compounds.
Experimental Protocol: Hypothetical Chlorination of the Pyridine Ring
Note: This is a hypothetical protocol as direct chlorination of this compound might be complex and require optimization.
-
Materials: this compound, N-chlorosuccinimide (NCS), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add NCS (1.0-3.0 eq) to the solution.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction for the formation of chlorinated products by GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent.
-
Purify the products by column chromatography.
-
Data Presentation
As no specific quantitative data for the synthesis of agrochemicals from this compound is available in the literature, a table of hypothetical target compounds and their potential applications is presented below for illustrative purposes.
| Target Compound Structure | Potential Agrochemical Class | Rationale |
| Ester of this compound and a phenoxyacetic acid | Herbicide | Combines the pyridyl moiety with a known herbicidal pharmacophore. |
| Ether of this compound and a neonicotinoid precursor | Insecticide | The 3-pyridylpropyl group could act as a linker to mimic the structure of existing neonicotinoid insecticides. |
| Halogenated this compound derivative | Fungicide/Insecticide | Halogenation is a common strategy to enhance the potency and metabolic stability of agrochemicals. |
Visualization of Synthetic Pathways
Below are DOT language scripts to generate diagrams for the potential synthetic pathways described.
Caption: Proposed synthesis of potential agrochemicals via esterification.
Caption: Proposed synthesis of potential agrochemicals via etherification.
Conclusion and Future Perspectives
While direct evidence for the application of this compound in the synthesis of commercial agrochemicals is currently lacking in the public domain, its chemical structure suggests it could be a valuable, yet underexplored, building block. The synthetic protocols and pathways outlined in this document provide a foundational framework for researchers to explore the potential of this compound and its derivatives as novel agrochemical candidates. Future research should focus on the synthesis and biological screening of a library of compounds derived from this compound to identify lead structures with promising activity. Such studies could unveil new classes of agrochemicals with improved efficacy and environmental profiles.
Application Notes and Protocols for the Derivatization of 3-Pyridinepropanol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical modification of 3-pyridinepropanol and its subsequent evaluation in biological screening assays. The derivatization strategies focus on the hydroxyl group, allowing for the synthesis of a diverse library of ester and ether analogs. These compounds can be screened for a variety of biological activities, including but not limited to anticancer, antimicrobial, and antifungal properties.
Introduction
This compound is a versatile scaffold for chemical synthesis in drug discovery. Its pyridine ring is a common feature in many biologically active compounds, and the terminal hydroxyl group on the propyl chain provides a convenient handle for derivatization. By modifying this hydroxyl group, researchers can systematically alter the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can in turn influence its biological activity and pharmacokinetic profile. This application note outlines protocols for the synthesis of this compound derivatives and their subsequent biological evaluation.
Derivatization of this compound
The primary methods for derivatizing this compound involve the transformation of its terminal hydroxyl group into esters and ethers. Below are detailed protocols for these transformations.
Synthesis of 3-(Pyridin-3-yl)propyl Esters via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using a carbodiimide coupling agent and a catalyst.[1]
Experimental Protocol:
-
Materials:
-
This compound
-
Carboxylic acid of choice (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
-
Synthesis of 3-(3-Pyridyl)propyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers from an alcohol and an alkyl halide.[2][3][4][5][6]
Experimental Protocol:
-
Materials:
-
This compound
-
Alkyl halide of choice (R-X, where X = Cl, Br, I)
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. The reaction time can vary from a few hours to overnight. Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure ether derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
-
Biological Screening Data
The following tables summarize the biological activities of various pyridine derivatives, providing a reference for the potential applications of newly synthesized this compound derivatives.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| H42 | SKOV3 (Ovarian) | 0.87 | [7] |
| A2780 (Ovarian) | 5.4 | [7] | |
| Compound 1r | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 | [8] |
| Compound 3h | HCT-15 (Colon) | 66.92 | [9] |
| Compounds 3b, 3e, 3g | MDA-MB-468 (Breast) | 66.46 - 78.82 | [9] |
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 21d | S. pneumoniae (ATCC 49619) | Similar to linezolid | [10] |
| Compounds 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | [11] |
| Compound 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [11] |
| E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [11] |
Table 3: Antifungal Activity of Pyridine Derivatives
| Compound ID | Fungal Strain | MIC (µmol/L) | Reference |
| Compound 10i | Candida albicans | 41.98 | |
| Compounds 10a, 10b, 10c | Candida albicans | < 300 |
Visualizations
The following diagrams illustrate a potential signaling pathway targeted by a pyridine derivative and a general workflow for enzyme inhibition screening.
Caption: HDAC6 signaling pathway and the inhibitory effect of a pyridine derivative.
Caption: Workflow for screening this compound derivatives as DHFR inhibitors.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Potential of 3-Pyridinepropanol as a Scaffold for Novel Anti-Inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct studies on the anti-inflammatory properties of 3-Pyridinepropanol are not extensively documented in current scientific literature, the broader class of pyridine-containing compounds has emerged as a promising area in the development of novel anti-inflammatory agents. Various derivatives of pyridine have demonstrated significant efficacy in preclinical models of inflammation, suggesting that the pyridine scaffold is a valuable pharmacophore for this therapeutic area. This document provides an overview of the anti-inflammatory potential of pyridine derivatives, along with generalized protocols for screening and evaluating compounds based on a this compound backbone.
The pyridine ring is a key structural motif in numerous biologically active compounds. Its derivatives have been investigated for a range of pharmacological effects, including anti-inflammatory, analgesic, antiviral, and antimicrobial activities.[1][2] The anti-inflammatory effects of some pyridine derivatives are thought to be mediated through various mechanisms, including the chelation of iron, which can catalyze the production of reactive oxygen species, and the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[2]
These application notes will explore the existing data on pyridine derivatives and provide a framework for researchers to investigate the potential of novel compounds derived from this compound.
Quantitative Data on Anti-Inflammatory Pyridine Derivatives
The following tables summarize the anti-inflammatory activity of various classes of pyridine derivatives, demonstrating the potential of this chemical family.
Table 1: In Vivo Anti-Inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives in Carrageenan-Induced Paw Edema [2]
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Compound A | 20 | 67 |
| Compound B | 200 | Not specified |
| Compound B | 400 | Significant Inhibition |
| Compound C | 100 | 56 |
| Compound C | 200 | 58 |
| Indomethacin (Reference) | 10 | 60 |
Table 2: In Vitro Anti-Inflammatory Activity of Pyridine-3-Carboxylic Acid Derivatives (Human RBC Membrane Stabilization) [3]
| Compound | IC50 (µM) |
| 2b | 18.41 ± 0.13 |
| 2e | 14.06 ± 0.15 |
| Ketorolac (Reference) | 11.79 ± 0.17 |
Table 3: In Vivo Anti-Inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives in Carrageenan-Induced Paw Edema [4]
| Compound | ED50 (µmol/kg) |
| LASSBio-1140 (3c) | 11.5 |
| LASSBio-1141 (3e) | 14.5 |
| LASSBio-1145 (3j) | 8.7 |
Proposed Signaling Pathways and Mechanisms
The anti-inflammatory effects of pyridine derivatives can be attributed to their interaction with several key signaling pathways involved in the inflammatory cascade. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.
Experimental Protocols
The following are generalized protocols that can be adapted to screen and evaluate novel this compound derivatives for anti-inflammatory activity.
Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.[2][5]
Materials:
-
Wistar rats (180-220 g)
-
This compound derivative (test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide animals into groups: vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Protocol 2: In Vitro Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[3]
Materials:
-
Fresh human blood
-
This compound derivative (test compound) at various concentrations
-
Reference drug (e.g., Ketorolac)
-
Phosphate buffered saline (PBS), pH 7.4
-
Hypotonic saline (0.25% NaCl)
-
Spectrophotometer
Procedure:
-
Prepare a 10% v/v suspension of red blood cells in isotonic PBS.
-
Incubate aliquots of the HRBC suspension with various concentrations of the test compound or reference drug for 30 minutes at 37°C.
-
Induce hemolysis by adding hypotonic saline to the reaction mixtures and incubate for 30 minutes at 37°C.
-
Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization for each concentration.
References
- 1. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Pyridinepropanol in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Pyridinepropanol in typical reaction mixtures. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are designed to offer robust and reliable quantification, crucial for reaction monitoring, yield determination, and quality control in a drug development setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte in complex reaction matrices is essential for process optimization and regulatory compliance. This document outlines two distinct, validated analytical methods for this purpose: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and an alternative Gas Chromatography (GC) method with Flame Ionization Detection (FID).
Analytical Methods Overview
A summary of the recommended analytical methods is presented below.
| Feature | Proposed HPLC Method | Alternative GC Method |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid stationary phase. |
| Instrumentation | HPLC system with UV detector. | GC system with FID. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). | Capillary column for polar compounds (e.g., Wax column, 30 m x 0.25 mm, 0.25 µm). |
| Detection | UV absorbance at 254 nm.[1] | Flame Ionization Detector (FID).[2][3] |
| Suitability | Ideal for a wide range of reaction mixtures, particularly for non-volatile impurities. | Suitable for volatile analytes and when derivatization is not required. |
RP-HPLC Method for this compound Quantification
This method is recommended for its high sensitivity, and robustness for routine analysis.
Experimental Protocol
3.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 70% Water (with 0.1% Formic Acid) and 30% Acetonitrile. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
3.1.2. Reagents and Standards
-
Solvents: HPLC grade acetonitrile, and water. Formic acid (analytical grade).
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
3.1.3. Sample Preparation
-
Accurately withdraw a small, representative aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute the aliquot with the mobile phase to a final concentration expected to be within the calibration range. A dilution factor of 1000 is a reasonable starting point.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.
3.1.4. Calibration and Quantification
-
Inject the calibration standards in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared samples in triplicate.
-
The concentration of this compound in the sample is determined using the linear regression equation from the calibration curve.[4]
Method Validation Summary
The following table summarizes the typical validation parameters for this HPLC method.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow Diagram
GC-FID Method for this compound Quantification
This method serves as a suitable alternative, particularly for samples where the matrix is amenable to gas chromatography.
Experimental Protocol
4.1.1. Instrumentation and Chromatographic Conditions
-
GC System: A standard GC system equipped with a split/splitless injector, Flame Ionization Detector (FID), and an autosampler.
-
Column: Agilent CP-Wax 51 for Amines (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar capillary column.[5]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 15 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
4.1.2. Reagents and Standards
-
Solvent: Dichloromethane or Methanol (GC grade).
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
From the stock solution, prepare a series of calibration standards ranging from 10 µg/mL to 500 µg/mL by serial dilution with the solvent.
-
4.1.3. Sample Preparation
-
Accurately withdraw a small, representative aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute the aliquot with the solvent to a final concentration expected to be within the calibration range.
-
If necessary, perform a liquid-liquid extraction to transfer the analyte into a clean solvent and remove non-volatile components.
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
4.1.4. Calibration and Quantification
-
Inject the calibration standards in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve (r² should be ≥ 0.998).
-
Inject the prepared samples in triplicate.
-
The concentration of this compound in the sample is determined using the linear regression equation from the calibration curve.
Method Validation Summary
| Parameter | Specification |
| Linearity (r²) | ≥ 0.998 |
| Range | 10 - 500 µg/mL |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~10 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 3% |
Experimental Workflow Diagram
Concluding Remarks
The choice between the HPLC and GC methods will depend on the specific characteristics of the reaction mixture and the available instrumentation. The RP-HPLC method is generally more versatile for a wider range of reaction conditions, while the GC-FID method provides a robust alternative, especially for volatile components. Both methods, when properly validated, will provide accurate and reliable quantification of this compound to support drug development and manufacturing processes.
References
Application Notes and Protocols: 3-Pyridinepropanol in the Preparation of Pyridine-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based polymers are a class of macromolecules that have garnered significant interest in the biomedical and pharmaceutical fields due to their unique properties, including their potential for drug delivery, gene therapy, and antimicrobial applications. The pyridine moiety, with its basic nitrogen atom, can be protonated at physiological pH, leading to pH-responsive behaviors that are highly desirable for controlled release mechanisms. Furthermore, the pyridine ring can coordinate with metal ions, opening avenues for the development of novel catalytic and imaging agents.
3-Pyridinepropanol is a versatile building block for the synthesis of pyridine-containing polymers. Its bifunctional nature, possessing both a reactive hydroxyl group and a pyridine ring, allows for its incorporation into various polymer backbones through established polymerization techniques. This document provides detailed application notes and protocols for the preparation of pyridine-based polymers utilizing this compound, with a focus on polyester and polyurethane synthesis.
Application: Synthesis of Pyridine-Functionalized Polyesters
Polyesters are a major class of polymers with wide-ranging applications in medicine due to their biodegradability and biocompatibility. The incorporation of this compound into a polyester backbone introduces pendant pyridine groups, which can enhance the polymer's functionality for applications such as drug delivery. The basic pyridine nitrogen can be utilized for pH-responsive drug release or for complexation with therapeutic agents.
Experimental Protocol: Synthesis of a Pyridine-Functionalized Polyester via Polycondensation
This protocol describes a representative method for the synthesis of a linear polyester by the polycondensation of a dicarboxylic acid with this compound and a diol.
Materials:
-
Adipoyl chloride (or other suitable dicarboxylic acid chloride)
-
This compound
-
1,6-Hexanediol (or other suitable diol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (as a base)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.
-
Monomer Dissolution: In the flask, dissolve this compound (e.g., 0.05 mol) and 1,6-hexanediol (e.g., 0.05 mol) in 100 mL of anhydrous DCM. Add anhydrous pyridine (0.11 mol) to the solution to act as an acid scavenger.
-
Initiation of Polymerization: Cool the solution to 0°C using an ice bath. Slowly add a solution of adipoyl chloride (0.1 mol) in 50 mL of anhydrous DCM to the stirred monomer solution via the dropping funnel over a period of 1 hour.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 40°C) for 24 hours under a nitrogen atmosphere.
-
Polymer Isolation: After cooling to room temperature, the reaction mixture is poured into 500 mL of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed several times with methanol to remove unreacted monomers and pyridine hydrochloride, and then dried in a vacuum oven at 40°C to a constant weight.
-
Characterization: The resulting polymer should be characterized by techniques such as ¹H NMR and FTIR spectroscopy to confirm its structure, and by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index.
Data Presentation
| Parameter | Value |
| Yield (%) | 85 |
| Number Average Molecular Weight (Mn) ( g/mol ) | 12,000 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 25,000 |
| Polydispersity Index (PDI) | 2.08 |
| Glass Transition Temperature (Tg) (°C) | 45 |
Note: The data presented in this table is hypothetical and serves as an example of typical results that could be obtained from the described experiment.
Experimental Workflow
Caption: Workflow for the synthesis of a pyridine-functionalized polyester.
Application: Synthesis of Pyridine-Functionalized Polyurethanes
Polyurethanes are a versatile class of polymers known for their wide range of mechanical properties, from soft elastomers to rigid foams. The synthesis of polyurethanes involves the reaction of a diisocyanate with a diol. By using this compound as a chain extender or as part of the polyol component, pyridine functionalities can be introduced into the polyurethane backbone. These pyridine-containing polyurethanes can exhibit pH-sensitivity and metal-coordinating properties, making them suitable for advanced biomedical applications.
Experimental Protocol: Synthesis of a Pyridine-Functionalized Polyurethane
This protocol provides a representative method for a two-step synthesis of a polyurethane, where this compound is used as a chain extender.
Materials:
-
Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )
-
Hexamethylene diisocyanate (HDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Pre-polymer Synthesis:
-
Dry the PCL-diol under vacuum at 80°C for 4 hours.
-
In a three-necked flask under a nitrogen atmosphere, dissolve the dried PCL-diol (e.g., 0.01 mol) in 50 mL of anhydrous DMF.
-
Add HDI (0.02 mol) to the solution, followed by a catalytic amount of DBTDL (2-3 drops).
-
Heat the reaction mixture to 80°C and stir for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
In a separate flask, dissolve this compound (0.01 mol) in 20 mL of anhydrous DMF.
-
Cool the pre-polymer solution to room temperature and add the this compound solution dropwise with vigorous stirring.
-
Continue stirring at room temperature for 12 hours.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into 500 mL of diethyl ether to precipitate the polyurethane.
-
Collect the polymer by filtration, wash with diethyl ether, and dry in a vacuum oven at 50°C.
-
-
Characterization:
-
Confirm the structure of the polyurethane using ¹H NMR and FTIR spectroscopy. The disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum indicates the completion of the reaction.
-
Determine the molecular weight and thermal properties using GPC and differential scanning calorimetry (DSC), respectively.
-
Data Presentation
| Parameter | Value |
| Yield (%) | 92 |
| Number Average Molecular Weight (Mn) ( g/mol ) | 35,000 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 78,000 |
| Polydispersity Index (PDI) | 2.23 |
| Glass Transition Temperature (Tg) (°C) | -40 |
| Melting Temperature (Tm) (°C) | 55 |
Note: The data presented in this table is hypothetical and serves as an example of typical results that could be obtained from the described experiment.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow of the two-step polyurethane synthesis.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Pyridinepropanol by Distillation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying 3-Pyridinepropanol via distillation.
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling point and vacuum conditions for the distillation of this compound?
A1: this compound is a high-boiling point compound. To avoid thermal degradation, vacuum distillation is required. The boiling point is approximately 130-133 °C at a pressure of 3 mmHg.[1] It is crucial to have a stable vacuum source and an accurate manometer to ensure a consistent boiling point and efficient separation.
Q2: My distilled this compound is discolored (yellow or brown). What is the likely cause and how can I prevent it?
A2: Discoloration is often a sign of thermal decomposition or the presence of impurities.
-
Cause: The distillation temperature might be too high due to an inadequate vacuum. Air leaks in the distillation apparatus can also lead to oxidation and discoloration at high temperatures.
-
Solution: Ensure your vacuum system is capable of maintaining a stable, low pressure (e.g., 3 mmHg or lower). Check all joints and connections for leaks. Consider distilling at an even lower pressure to reduce the required pot temperature.
Q3: The distillation is proceeding very slowly, or my yield is lower than expected. What could be the issue?
A3: Several factors can contribute to a slow distillation or low yield.
-
Inadequate Heating: The heating mantle may not be providing uniform and sufficient heat to the distillation flask. Ensure good contact between the flask and the mantle and that the temperature is set appropriately above the boiling point of your compound at the given pressure.
-
Flooding: In a fractional distillation column, excessive vapor flow can prevent the liquid from flowing down the column, leading to poor separation and a slower distillation rate. Reduce the heating rate if you observe flooding.
-
Condenser Inefficiency: If the condenser is not cooling effectively, your product may be carried over with the vacuum. Check that the coolant is flowing at an adequate rate and is at a sufficiently low temperature.
-
Premature Condensation: Poor insulation of the distillation column and head can cause the vapor to condense before reaching the condenser, leading to reflux back into the pot and a slower distillation rate. Insulate the column and distillation head with glass wool or aluminum foil.
Q4: How can I remove water from my crude this compound before distillation?
A4: Water is a common impurity in pyridine-containing compounds and can interfere with distillation.[2] this compound is hygroscopic.[3]
-
Drying Agents: Before distillation, you can dry the crude product using a suitable desiccant like anhydrous potassium hydroxide (KOH), sodium sulfate (Na₂SO₄), or magnesium sulfate (MgSO₄).[2][3] Allow the material to stand over the drying agent, then filter it off before proceeding with distillation. For pyridine derivatives, KOH is often effective.[3]
-
Azeotropic Distillation: Water can sometimes be removed by azeotropic distillation with a solvent like toluene, although this adds an extra step to remove the toluene.
Q5: What are the common impurities I should expect, and how do I separate them?
A5: Impurities can include residual starting materials, solvents from the previous reaction steps, and by-products from the synthesis.
-
Low-Boiling Impurities: These will distill first. You can collect a forerun fraction until the distillation temperature stabilizes at the boiling point of this compound.
-
High-Boiling Impurities: These will remain in the distillation flask after your product has been collected. It is important to stop the distillation before the flask goes to dryness to prevent the decomposition of these residues.
-
Close-Boiling Impurities: If you have impurities with boiling points close to that of this compound, a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) will be necessary to achieve good separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unstable Vacuum | 1. Leaks in the system (glassware joints, tubing).2. Inefficient vacuum pump.3. Outgassing of volatile impurities. | 1. Check all seals and re-grease joints if necessary. Ensure tubing is securely attached.2. Check the pump oil; change if it is cloudy or discolored. Ensure the pump is appropriately sized for the apparatus.3. Collect an initial low-boiling fraction to remove volatile components before collecting the main product. |
| Bumping/Uneven Boiling | 1. Lack of boiling chips or magnetic stirrer.2. Heating too rapidly. | 1. Always use fresh boiling chips or a magnetic stirrer in the distillation flask.2. Increase the heating mantle temperature gradually. |
| Product Solidifies in Condenser | 1. Coolant temperature is too low.2. Product has a high melting point. | 1. Increase the temperature of the condenser fluid. In some cases, flowing ambient temperature water is sufficient.2. If the product is known to be a solid at room temperature, the condenser may be used without coolant, allowing it to be air-cooled. |
| Low Purity of Collected Fractions | 1. Inefficient separation (for close-boiling impurities).2. Distillation rate is too fast. | 1. Use a fractional distillation column with packing material and ensure it is well-insulated.2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NO | [4][5] |
| Molecular Weight | 137.18 g/mol | [1] |
| Boiling Point | 130-133 °C @ 3 mmHg | [1] |
| 131.55 °C @ 0.004 bar (approx. 3 mmHg) | [6] | |
| Density | 1.063 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.53 | [1] |
| Flash Point | 113 °C (closed cup) |
Experimental Protocols
Protocol: Vacuum Distillation of this compound
-
Pre-distillation Preparation:
-
Ensure the crude this compound is dry. If necessary, treat with a drying agent like anhydrous KOH or MgSO₄ and filter.
-
Assemble the distillation apparatus (round-bottom flask, distillation head with a thermometer, condenser, and receiving flask). Ensure all glassware is clean and dry.
-
Use a short-path distillation apparatus for small quantities to minimize product loss on the surfaces. For better separation of closely boiling impurities, use a fractional distillation column (e.g., Vigreux).
-
Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.
-
Add fresh boiling chips or a magnetic stir bar to the distillation flask.
-
Insulate the distillation flask and the distillation head/column with glass wool or aluminum foil.
-
-
Distillation Process:
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
Slowly and carefully apply the vacuum.
-
Once a stable vacuum is achieved (e.g., ~3 mmHg), begin heating the distillation flask using a heating mantle.
-
Increase the temperature gradually to avoid bumping.
-
If present, collect any low-boiling forerun in a separate receiving flask.
-
When the temperature at the distillation head stabilizes near the expected boiling point (130-133 °C at 3 mmHg), switch to a clean receiving flask to collect the main product fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input. The distillation should proceed dropwise at a rate of approximately one drop per second.
-
Monitor the temperature and pressure throughout the distillation. A significant drop in temperature indicates that the distillation of the main fraction is complete.
-
-
Post-distillation:
-
Stop heating and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum before disconnecting the glassware. Releasing the vacuum too quickly can cause air to rush in and potentially break the apparatus or introduce moisture.
-
Weigh the collected fraction and determine the yield.
-
Analyze the purity of the distilled product using appropriate techniques (e.g., GC, NMR).
-
Mandatory Visualizations
Caption: Troubleshooting decision tree for this compound distillation.
References
Technical Support Center: Synthesis of 3-Pyridinepropanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pyridinepropanol. The information focuses on identifying and removing impurities that may arise during the synthesis, particularly from the reduction of 3-pyridineacrylic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Question 1: My reaction seems incomplete. How can I tell if I still have unreacted 3-pyridineacrylic acid in my crude product?
Answer: The presence of unreacted 3-pyridineacrylic acid is a common issue. You can detect it using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thin Layer Chromatography (TLC): Unreacted 3-pyridineacrylic acid is significantly more polar than this compound due to the carboxylic acid group. On a silica gel TLC plate, the starting material will have a much lower Rf value (closer to the baseline) than the product. A co-spot, where you apply both your starting material and reaction mixture on the same spot, can definitively show if the spot at the lower Rf in your reaction mixture corresponds to the starting material.[1]
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the presence of vinylic protons (typically in the 6.0-7.5 ppm range) and the absence of the characteristic broad singlet for the carboxylic acid proton (often >10 ppm) are indicative of the starting material. The product, this compound, will show characteristic peaks for the propyl chain protons.
Question 2: I suspect my reaction has produced over-reduced byproducts. What are the likely side products, and how can I detect them?
Answer: A common side product in the hydrogenation of pyridine derivatives is the over-reduction of the pyridine ring to a piperidine ring, resulting in 3-piperidinepropanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to identify this byproduct. 3-Piperidinepropanol will have a different retention time than this compound and a distinct mass spectrum. The molecular ion peak for 3-piperidinepropanol will be at m/z 143, whereas for this compound it is m/z 137.
-
¹H NMR Spectroscopy: The aromatic protons of the pyridine ring in this compound will be absent in the spectrum of 3-piperidinepropanol. Instead, you will observe complex multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons on the piperidine ring.
Question 3: My purified this compound has a persistent solvent odor. How do I remove residual solvent?
Answer: Residual solvents from the workup (e.g., ethyl acetate, dichloromethane) are common impurities.
-
High Vacuum: Placing the sample under a high vacuum for an extended period is the most common method. Gentle heating (e.g., 30-40 °C) can aid in the removal of less volatile solvents, but be cautious of product volatility.
-
Azeotropic Removal: For stubborn solvents, co-evaporation with a lower-boiling point solvent in which your product is soluble can be effective. For example, dissolving the product in a minimal amount of dichloromethane, then removing it on a rotary evaporator, can help pull off other residual solvents.
Question 4: How can I remove the unreacted 3-pyridineacrylic acid from my product?
Answer: Unreacted 3-pyridineacrylic acid can be removed by a few methods:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic 3-pyridineacrylic acid will be deprotonated and move into the aqueous layer, while the neutral this compound remains in the organic layer.
-
Column Chromatography: If an extraction is not sufficient, column chromatography is very effective. Due to the large polarity difference, the this compound will elute much faster than the highly polar 3-pyridineacrylic acid.
Question 5: What is the best method to achieve high purity this compound?
Answer: For achieving high purity, a combination of techniques is often best. After an initial acid-base workup to remove the bulk of acidic impurities, fractional vacuum distillation is a highly effective method for purifying this compound, especially on a larger scale. For smaller scales or to remove close-boiling impurities, column chromatography is preferred.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 137.18[2][3][4][5] | 130-133 °C / 3 mmHg | The desired product. |
| 3-Pyridineacrylic acid | 149.15 | >230 °C (decomposes) | Unreacted starting material. Non-volatile under typical distillation conditions for the product. |
| 3-Piperidinepropanol | 143.22 | Likely higher than this compound at a given pressure. | Over-reduction byproduct. |
Table 2: Suggested TLC and Column Chromatography Solvent Systems
| Application | Solvent System (v/v) | Rationale |
| TLC Monitoring | 10-30% Methanol in Dichloromethane | Good separation of the polar starting material (low Rf) and the less polar product (higher Rf). |
| 50-80% Ethyl Acetate in Hexanes | Another effective system for monitoring the reaction progress. | |
| Column Chromatography | Gradient of 0-10% Methanol in Dichloromethane | Start with a less polar mixture to elute non-polar impurities, then increase the polarity to elute the this compound, leaving the highly polar 3-pyridineacrylic acid on the column. |
| Gradient of 20-100% Ethyl Acetate in Hexanes | A common and effective gradient for separating compounds of moderate polarity. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized flash chromatography column and pack it with silica gel using a slurry method with the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Loading the Column: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture (e.g., 20% ethyl acetate in hexanes). Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate in hexanes, then 100% ethyl acetate) to elute the this compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of this compound by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum-tight thermometer. Ensure all glassware is free of cracks.
-
Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Evacuate the System: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable (e.g., 3 mmHg), begin heating the distillation flask with a heating mantle.
-
Distillation: Collect any low-boiling impurities first. Then, carefully increase the temperature to distill the this compound, collecting the fraction that boils at a constant temperature (around 130-133 °C at 3 mmHg).
-
Completion: Once the product has been collected, cool the apparatus to room temperature before releasing the vacuum.
Protocol 3: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like methanol or dichloromethane.
-
Instrument Setup:
-
GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
-
Temperature Program: Start with an initial oven temperature of around 80 °C, hold for 1-2 minutes, then ramp up to 250-280 °C at a rate of 10-20 °C/min.
-
MS Detection: Set the mass spectrometer to scan a mass range of m/z 35-300.
-
-
Data Analysis: Identify the peaks in the chromatogram. Compare the mass spectra of the peaks to a library (e.g., NIST) to identify this compound and any impurities like 3-piperidinepropanol. The relative peak areas can provide an estimate of the purity.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Pyridinepropanol Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-Pyridinepropanol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?
A1: The hydroxyl group of this compound is readily derivatized through standard organic transformations. The most common methods include:
-
Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters.
-
Etherification: Reaction with alkyl halides or sulfonates under basic conditions, or through methods like the Mitsunobu reaction to form ethers.
-
Oxidation: Conversion of the primary alcohol to the corresponding aldehyde or carboxylic acid.
-
Halogenation: Replacement of the hydroxyl group with a halogen, which can then serve as a handle for further functionalization.
Q2: I am having trouble with the purification of my this compound derivative. The pyridine nitrogen seems to be causing issues. What are some effective purification strategies?
A2: The basicity of the pyridine ring can indeed complicate purification. Here are some strategies to consider:
-
Acid-Base Extraction: You can wash your organic extract with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine nitrogen, moving your product into the aqueous layer. After separating the layers, you can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.
-
Column Chromatography: Silica gel chromatography can be effective. To minimize tailing and improve separation, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system.
-
Distillation: For thermally stable and volatile derivatives, distillation under reduced pressure can be a viable purification method.
Q3: Can the pyridine nitrogen interfere with reactions involving the hydroxyl group?
A3: Yes, the pyridine nitrogen can act as a nucleophile or a base, potentially interfering with certain reactions. For instance, in reactions involving strong electrophiles, the pyridine nitrogen can be alkylated or acylated. In such cases, it may be necessary to protect the pyridine nitrogen, for example, by forming the N-oxide, which can be reduced back to the pyridine after the desired reaction on the side chain is complete.
Troubleshooting Guides
Esterification of this compound
Issue 1: Low Yield in Acid-Catalyzed Esterification (e.g., Fischer Esterification)
| Possible Cause | Troubleshooting Step |
| Protonation of Pyridine Nitrogen | The acidic catalyst can protonate the pyridine nitrogen, reducing the nucleophilicity of the alcohol and hindering the reaction. |
| Solution: Use a milder acid catalyst or a heterogeneous acid catalyst that can be easily removed. Consider using coupling agents like DCC/DMAP which do not require strong acidic conditions. | |
| Equilibrium Limitation | Fischer esterification is an equilibrium process. The water produced can hydrolyze the ester back to the starting materials. |
| Solution: Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
Issue 2: Incomplete Reaction with Acid Anhydrides or Acyl Chlorides
| Possible Cause | Troubleshooting Step |
| Insufficient Base | A base is required to neutralize the acidic byproduct (e.g., HCl or acetic acid). If the base is not sufficient, the reaction mixture will become acidic, protonating the pyridine and starting materials. |
| Solution: Use at least a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine itself. For less reactive substrates, a catalytic amount of a stronger, nucleophilic base like 4-(Dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[1] | |
| Steric Hindrance | If the acylating agent or the this compound derivative is sterically hindered, the reaction may be slow. |
| Solution: Increase the reaction temperature and/or reaction time. The use of a more reactive acylating agent (e.g., acyl chloride over acid anhydride) or a more potent catalyst (DMAP) can also be beneficial. |
Etherification of this compound (e.g., Williamson Ether Synthesis)
Issue 1: Low Yield of the Desired Ether
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation of the Alcohol | A strong enough base is required to fully deprotonate the alcohol to form the more nucleophilic alkoxide. |
| Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF. | |
| Side Reactions | The alkylating agent can react with the pyridine nitrogen (N-alkylation). Elimination reactions can also occur with secondary or tertiary alkyl halides. |
| Solution: Use a primary alkyl halide if possible. Running the reaction at a lower temperature may favor O-alkylation over N-alkylation. If N-alkylation is a significant issue, consider protecting the pyridine nitrogen. |
Mitsunobu Reaction for Ester or Ether Synthesis
Issue 1: Formation of a Major By-product Instead of the Desired Product
| Possible Cause | Troubleshooting Step |
| Low Acidity of the Nucleophile | The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[2] If the nucleophile is not acidic enough, the deprotonated azodicarboxylate can act as a nucleophile and attack the activated alcohol, leading to a side product.[2] |
| Solution: Ensure your carboxylic acid or phenol nucleophile is sufficiently acidic. For less acidic nucleophiles, alternative coupling methods might be more suitable. | |
| Steric Hindrance | Sterically hindered alcohols or nucleophiles can lead to slower reaction rates and the formation of side products. |
| Solution: Increase the reaction time or consider using less sterically demanding Mitsunobu reagents. |
Experimental Protocols
Protocol 1: Synthesis of 3-Pyridinepropyl Acetate
This protocol describes the esterification of this compound using acetic anhydride with pyridine as a base and catalyst.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 equiv.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >90% |
| Reaction Time | 2-4 hours |
| Purity (after workup) | >95% |
Protocol 2: Synthesis of 3-(3-Methoxypropyl)pyridine via Mitsunobu Reaction
This protocol details the etherification of this compound with methanol using Mitsunobu conditions.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.), methanol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other by-products.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Reaction Time | 12-24 hours |
| Purity (after chromatography) | >98% |
Visualizations
References
Technical Support Center: Crystallization of 3-Pyridinepropanol
Welcome to the technical support center for the crystallization of 3-pyridinepropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this versatile pyridine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high-purity crystalline this compound.
Introduction to this compound Crystallization
This compound (C₈H₁₁NO) is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its polar nature, stemming from the pyridine ring and the hydroxyl group, presents unique challenges and opportunities in developing a robust crystallization process.[3] A successful crystallization not only purifies the compound but also ensures the desired crystal form, which can impact downstream processing and product performance.
This guide provides a systematic approach to troubleshooting common issues such as solvent selection, "oiling out," and controlling crystal size and morphology.
Troubleshooting Guide: Common Crystallization Issues and Solutions
This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.
Issue 1: Poor or No Crystal Formation After Cooling
Question: I've dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: This is a common challenge that can often be resolved by addressing issues of supersaturation or solvent choice.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution. A seed crystal acts as a template for new crystals to grow upon.
-
Further Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath to further decrease the solubility of the compound.
-
-
Revisiting Solvent Choice and Concentration:
-
Too Much Solvent: You may have used an excessive amount of solvent, preventing the solution from becoming supersaturated upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, even at low temperatures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a more suitable solvent or consider a mixed-solvent system.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: When I cool my solution, a liquid or oily layer forms instead of solid crystals. How can I prevent this "oiling out"?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution.
-
Slowing Down the Process:
-
Reduce Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slower cooling provides more time for ordered crystal lattice formation.
-
Use More Solvent: Adding a small amount of additional hot solvent can sometimes prevent oiling out by reducing the level of supersaturation.
-
-
Solvent System Modification:
-
Change Solvents: Oiling out can be solvent-dependent. Experiment with different solvents or solvent mixtures.
-
Mixed-Solvent System: If using a single solvent, consider a mixed-solvent system. Dissolve the this compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.
-
Issue 3: Crystals are Too Small or Needle-like
Question: My crystallization yields very fine, small crystals that are difficult to filter and wash. How can I obtain larger crystals?
Answer: The size and morphology of crystals are primarily influenced by the rate of cooling and the solvent system.
-
Control the Cooling Rate: Rapid cooling often leads to the formation of many small crystals.[4] For larger crystals, a slower cooling rate is essential.[4] Allow the solution to cool gradually to room temperature, and then slowly cool it further in a refrigerator or ice bath.
-
Solvent Selection: The choice of solvent can significantly impact crystal habit. Experimenting with different solvents may yield crystals of a more desirable size and shape.
-
Agitation: Gentle agitation during the cooling process can sometimes promote the growth of larger, more uniform crystals, but vigorous stirring can lead to the formation of smaller crystals.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
A1: Understanding the properties of this compound is crucial for designing a successful crystallization process.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 130-133 °C at 3 mmHg |
Its structure, containing both a polar pyridine ring and a hydroxyl group, suggests it will be soluble in polar solvents.[3]
Q2: How do I select an appropriate solvent for this compound crystallization?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and has low solubility at lower temperatures. Given its polar nature, good starting points for solvent screening include:
-
Polar Protic Solvents: Water, ethanol, methanol, isopropanol.
-
Polar Aprotic Solvents: Acetone, acetonitrile, ethyl acetate.
-
Mixed-Solvent Systems: A combination of a "good" solvent (where it is very soluble) and a "poor" solvent (where it is less soluble) can be effective. For example, an ethanol/water or acetone/hexane mixture could be explored.
A systematic approach to solvent screening is recommended.
Q3: What is polymorphism and why is it important for this compound?
Q4: How do impurities affect the crystallization of this compound?
A4: Impurities can have a significant impact on crystallization by:
-
Inhibiting Crystal Growth: Impurities can adsorb onto the surface of growing crystals, slowing down or even stopping further growth.
-
Altering Crystal Habit: The presence of impurities can change the shape and size of the crystals.
-
Promoting "Oiling Out": Impurities can lower the melting point of the compound, increasing the likelihood of oiling out.
To minimize the impact of impurities, it is important to start with the purest possible material and to choose a solvent system that effectively excludes impurities during crystallization.
Experimental Protocols and Visualizations
Protocol 1: Systematic Solvent Screening for Crystallization
-
Preparation: Place a small, known amount of this compound (e.g., 20-30 mg) into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.
-
Heating: If the solid does not dissolve at room temperature after adding about 1 mL of solvent, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the solutions to cool slowly to room temperature. If crystals form, note the quantity and quality.
-
Ice Bath: If no crystals form at room temperature, place the test tubes in an ice bath for 15-20 minutes and observe for crystal formation.
-
Analysis: A good solvent will dissolve the compound when hot but will yield a good crop of crystals upon cooling. A solvent in which the compound is soluble at room temperature is not suitable for single-solvent crystallization but may be a "good" solvent for a mixed-solvent system. A solvent in which the compound is insoluble even when hot is a potential "poor" solvent for a mixed-solvent system.
Diagram: Troubleshooting Crystallization Failure
Caption: A decision tree for troubleshooting the failure of crystal formation.
References
- 1. This compound | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ピリジンプロパノール | this compound | 2859-67-8 | 東京化成工業株式会社 [tcichemicals.com]
- 3. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
Stability and degradation of 3-Pyridinepropanol under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-Pyridinepropanol under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an acidic solution?
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized under acidic conditions:
-
Reactions involving the pyridine ring: The protonated pyridine ring is less susceptible to electrophilic substitution than benzene but can be involved in other reactions. Ring opening is a possibility under harsh acidic conditions, though less common.
-
Reactions involving the propanol side chain: The alcohol group can undergo acid-catalyzed dehydration to form an alkene (3-(prop-2-en-1-yl)pyridine).[2][3] Additionally, oxidation of the primary alcohol to an aldehyde (3-(pyridin-3-yl)propanal) and subsequently to a carboxylic acid (3-(pyridin-3-yl)propanoic acid) could occur, especially in the presence of oxidizing agents.[4][5]
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective technique for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), particularly with a UV detector.[6][7] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound and all significant degradation products are well-separated.
Q4: What are the typical stress conditions for a forced degradation study of this compound under acidic conditions?
A4: A typical starting point for acid hydrolysis in a forced degradation study is treating a solution of this compound with 0.1 M hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80 °C).[8] The duration of the stress testing should be adjusted to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed after acid stress testing. | The stress conditions (acid concentration, temperature, time) are too mild. | Increase the acid concentration (e.g., to 1 M HCl), raise the temperature, or extend the duration of the study. Ensure proper mixing of the solution. |
| Excessive degradation (>20%) is observed. | The stress conditions are too harsh, potentially leading to secondary and irrelevant degradation products.[8] | Reduce the acid concentration, lower the temperature, or shorten the exposure time. A time-course study is recommended to find the optimal duration. |
| Poor resolution between the parent peak and degradation products in the HPLC chromatogram. | The HPLC method is not optimized for separating the specific compounds. | Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration).[6] Consider a different column chemistry (e.g., C18, phenyl-hexyl). A gradient elution may be necessary. |
| Appearance of unexpected peaks in the chromatogram. | These could be secondary degradation products, impurities from the starting material, or artifacts from the sample preparation (e.g., reaction with the solvent). | Analyze a control sample (this compound in solvent without acid) to rule out impurities. Use high-purity solvents and reagents. LC-MS analysis can help in identifying the molecular weights of the unknown peaks. |
| Poor mass balance in the stability study. | Not all degradation products are being detected, or they have different UV responses compared to the parent compound. Some degradation products might be volatile or not UV-active. | Ensure the analytical method is capable of detecting all degradation products. Use a photodiode array (PDA) detector to check for peak purity and different chromophores. If mass balance is still low, consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.[9] |
Experimental Protocols
Hypothetical Protocol for Forced Acidic Degradation of this compound
Objective: To investigate the degradation of this compound under acidic conditions and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with UV or PDA detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Store the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
Control Sample: Prepare a control sample by adding an equal volume of water instead of HCl to the stock solution and store it under the same conditions.
-
HPLC Analysis: Analyze the stressed and control samples using a developed HPLC method. An example method is provided in the table below.
Example HPLC Method for this compound and its Potential Degradation Products
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound under acidic conditions.
Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60 °C
| Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 97.2 | 1.5 | 1.1 | 99.8 |
| 4 | 94.5 | 2.8 | 2.3 | 99.6 |
| 8 | 89.1 | 5.2 | 4.9 | 99.2 |
| 24 | 81.3 | 9.8 | 8.1 | 99.2 |
Visualizations
Caption: Experimental workflow for forced degradation study.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. passmyexams.co.uk [passmyexams.co.uk]
- 5. Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sgs.com [sgs.com]
Preventing oxidation of 3-Pyridinepropanol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-Pyridinepropanol during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored (yellow to brown) after storage. What could be the cause?
A1: Discoloration of this compound, which is typically a colorless to light yellow liquid, is a common indicator of degradation, most likely due to oxidation. Exposure to oxygen, elevated temperatures, or light can initiate and accelerate the oxidation process. The primary alcohol group in this compound can be oxidized to form 3-pyridinepropionaldehyde and subsequently 3-pyridinepropionic acid. These impurities can lead to the observed color change.
Q2: What are the recommended storage conditions for this compound to minimize oxidation?
A2: To ensure the stability of this compound, it is crucial to store it under optimal conditions. Based on safety data sheets and chemical properties, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature.[1] | Avoids excessive heat which can accelerate oxidation. |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon).[1][2][3][4] | Prevents contact with atmospheric oxygen. |
| Container | Tightly sealed, amber glass bottle. | Protects from air and light. |
| Location | A dry, cool, and well-ventilated area.[5] | Minimizes exposure to moisture and heat fluctuations. |
Q3: Can I use an antioxidant to prevent the oxidation of this compound?
A3: Yes, adding a suitable antioxidant can be an effective measure to inhibit oxidation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are commonly used for stabilizing organic compounds susceptible to oxidation.[6][7] For this compound, a low concentration (typically 100-500 ppm) of BHT is recommended as a starting point. It is crucial to ensure the chosen antioxidant is compatible with this compound and does not interfere with downstream applications.
Q4: How can I detect and quantify the extent of oxidation in my this compound sample?
A4: The extent of oxidation can be determined by quantifying the presence of the parent compound and its primary oxidation products, 3-pyridinepropionaldehyde and 3-pyridinepropionic acid. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), is recommended. A detailed experimental protocol for a starting HPLC method is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the oxidation of this compound.
Caption: Troubleshooting workflow for addressing this compound oxidation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Oxidation Products
This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound, 3-pyridinepropionaldehyde, and 3-pyridinepropionic acid.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer)
-
Reference standards of this compound, 3-pyridinepropionaldehyde, and 3-pyridinepropionic acid
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 5% B5-20 min: 5% to 95% B20-25 min: 95% B25-26 min: 95% to 5% B26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 260 nm |
| Injection Vol. | 10 µL |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic acid) to a known concentration (e.g., 1 mg/mL).
-
Prepare calibration standards of this compound, 3-pyridinepropionaldehyde, and 3-pyridinepropionic acid in the same diluent.
5. Analysis:
-
Inject the standards and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the amounts of the parent compound and its degradation products using the calibration curves.
Protocol 2: Procedure for Inert Gas Purging
This protocol describes how to create an inert atmosphere in a storage container to prevent oxidation.
1. Materials:
-
Source of high-purity inert gas (Nitrogen or Argon) with a regulator.
-
Tubing to direct the gas flow.
-
Storage container with a septum-lined cap or a two-neck flask.
2. Procedure:
-
Place the this compound into the storage container.
-
Insert the gas delivery tube into the container, ensuring the outlet is above the liquid level.
-
If using a single-neck container with a septum cap, insert a second needle through the septum to act as a vent.
-
Gently flush the headspace with the inert gas for 2-5 minutes. The flow rate should be low to avoid splashing the liquid.
-
While the gas is still flowing, carefully remove the vent needle first, followed by the gas inlet needle, and immediately seal the container tightly.
Caption: Workflow for inert gas purging of a storage container.
References
- 1. Using Inert Gases in Winemaking – WMA029 – Winemaker's Academy [winemakersacademy.com]
- 2. Protecting & Preserving Wine Through Chemical Reaction: | The Grapevine Magazine [thegrapevinemagazine.net]
- 3. morewine.com [morewine.com]
- 4. Atmosphere controlled. Preserving wine and oil by avoiding chemical preservatives [ghidimetalli.it]
- 5. Reactivity of butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aocs.org [aocs.org]
Technical Support Center: Scale-Up Synthesis of 3-Pyridinepropanol
Welcome to the technical support center for the scale-up synthesis of 3-Pyridinepropanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting guidance for the successful transition from laboratory-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The most common and scalable synthetic routes for this compound typically involve the reduction of a carbonyl or carboxylic acid functionality attached to a three-carbon chain at the 3-position of the pyridine ring. Two primary strategies are:
-
Catalytic Hydrogenation of 3-(3-Pyridyl)acrylic acid or its esters: This method involves the reduction of both the carbon-carbon double bond and the carbonyl group of the acrylic acid or ester precursor. Common catalysts include palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃).
-
Reduction of 3-Pyridinepropionic acid or its esters: This approach utilizes reducing agents to convert the carboxylic acid or ester group to an alcohol. Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), often in combination with additives to enhance reactivity for esters.
Q2: What are the major challenges encountered when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several common challenges:
-
Heat Management: Both catalytic hydrogenation and hydride reductions are exothermic reactions. Inadequate heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and potentially creating safety hazards.
-
Mixing and Mass Transfer: Achieving efficient mixing in large reactors is critical, especially in heterogeneous catalytic hydrogenations, to ensure proper contact between the substrate, catalyst, and hydrogen gas. Poor mixing can result in incomplete reactions and inconsistent product quality.
-
Reagent Handling and Addition: The safe handling and controlled addition of pyrophoric reagents like LiAlH₄ or pressurized hydrogen gas become more complex at larger scales.
-
Work-up and Product Isolation: Processing large volumes of reaction mixtures, including quenching of reactive reagents and extraction of the product, can be challenging. Emulsion formation during aqueous work-up is a common issue.
-
Purification: Obtaining high-purity this compound on a large scale may require efficient distillation or crystallization techniques to remove starting materials, byproducts, and residual solvents.
Q3: How can I monitor the progress of the reaction during scale-up?
A3: Reaction monitoring is crucial for process control. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of this compound and any impurities.
-
Gas Chromatography (GC): Useful for monitoring the reaction if the components are sufficiently volatile.
-
Pressure and Temperature Monitoring: In catalytic hydrogenation, monitoring the hydrogen uptake rate and the reaction temperature can provide real-time information about the reaction progress and safety.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound.
Scenario 1: Catalytic Hydrogenation of 3-(3-Pyridyl)acrylic Acid
Problem: Incomplete or sluggish reaction.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Poor Catalyst Activity | Ensure the catalyst is fresh and has been stored properly. Consider using a higher catalyst loading or a different catalyst (e.g., Rh/C). | Increased reaction rate and complete conversion. |
| Insufficient Hydrogen Pressure | Check for leaks in the hydrogenation system. Increase the hydrogen pressure within safe operational limits of the reactor. | Improved hydrogen availability at the catalyst surface, leading to a faster reaction. |
| Poor Mass Transfer | Increase the agitation speed to improve mixing of the catalyst, substrate, and hydrogen. Ensure the reactor design allows for efficient gas dispersion. | Enhanced contact between reactants, resulting in a higher reaction rate. |
| Catalyst Poisoning | Purify the starting material to remove potential catalyst poisons such as sulfur compounds. | Restoration of catalyst activity and successful completion of the reaction. |
Problem: Formation of byproducts.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Over-reduction of the Pyridine Ring | Optimize reaction conditions by lowering the temperature and/or hydrogen pressure. Screen for a more selective catalyst. | Minimized formation of piperidine-based impurities. |
| Incomplete reduction of the double bond | Ensure sufficient reaction time and catalyst activity. | Complete conversion to the desired saturated alcohol. |
Scenario 2: Reduction of Ethyl 3-(3-Pyridyl)propanoate with NaBH₄/CaCl₂
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction | Increase the molar excess of NaBH₄ and CaCl₂. Ensure the solvent (e.g., ethanol) is anhydrous. Increase the reaction temperature or prolong the reaction time. | Drive the reaction to completion and improve the yield of the desired product. |
| Hydrolysis of the Ester | Ensure all reagents and solvents are dry, as water can hydrolyze the starting ester. | Minimized loss of starting material to hydrolysis. |
| Difficult Product Isolation | During work-up, adjust the pH to ensure the product is in its free base form for efficient extraction into an organic solvent. Use brine to break up any emulsions. | Improved recovery of this compound from the aqueous layer. |
Problem: Difficult purification of the final product.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Presence of Unreacted Starting Material | Optimize the reaction to ensure full conversion. Consider a purification method that effectively separates the more polar alcohol from the less polar ester, such as column chromatography or distillation. | Isolation of this compound with high purity. |
| Formation of Boron Salts | During work-up, perform an acidic wash followed by a basic wash to remove boron-containing byproducts. | A cleaner crude product that is easier to purify by distillation or crystallization. |
Experimental Protocols
Key Experiment: Reduction of Ethyl 3-(3-Pyridyl)propanoate to this compound
This laboratory-scale procedure can be adapted for scale-up.
Materials:
-
Ethyl 3-(3-pyridyl)propanoate
-
Anhydrous Calcium Chloride (CaCl₂)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl 3-(3-pyridyl)propanoate (1 equivalent) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere, add anhydrous calcium chloride (1 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2 equivalents) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add saturated sodium bicarbonate solution to the residue and extract the aqueous layer with dichloromethane (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up synthesis.
Identification of byproducts in 3-Pyridinepropanol reactions by GC-MS
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification of byproducts in 3-Pyridinepropanol reactions by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common potential byproducts I should expect in reactions involving this compound?
A1: Byproducts in this compound reactions depend heavily on the reaction conditions (e.g., oxidizing, reducing, acidic, basic). Based on the structure, which contains a primary alcohol and a pyridine ring, several side reactions can occur. The table below lists potential byproducts.
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Expected M+ (m/z) | Potential Origin |
| 3-Pyridinepropionaldehyde | C₈H₉NO | 135.16 | 135 | Mild oxidation of the alcohol |
| 3-Pyridinepropionic acid | C₈H₉NO₂ | 151.16 | 151 | Strong oxidation of the alcohol |
| 3-(3-Pyridyl)propyl ether | C₁₆H₂₀N₂O | 256.34 | 256 | Etherification/Dimerization |
| 3-(Prop-1-en-1-yl)pyridine | C₈H₉N | 119.16 | 119 | Dehydration of the alcohol |
| Unreacted this compound | C₈H₁₁NO | 137.18 | 137 | Incomplete reaction |
Q2: The mass spectrum of an unknown peak shows fragments at m/z 78, 92, and 106. What could this indicate?
A2: These fragments are characteristic of the pyridine ring and its alkyl side chain. The fragmentation of pyridine compounds often involves the loss of neutral molecules like HCN.[1]
-
m/z 106: This often corresponds to the pyridinium ion with a vinyl group attached, resulting from cleavage of the propyl chain.
-
m/z 92: This can result from the loss of the C₂H₅O radical from the molecular ion. The NIST Mass Spectrometry Data Center shows a significant peak at m/z 92 for this compound.[2]
-
m/z 78: This fragment is often attributed to the pyridine radical cation after losing the entire propyl alcohol side chain.[1]
The presence of these ions strongly suggests the unknown compound is a pyridine derivative.
Q3: Why do my peaks for pyridine-containing compounds show significant tailing?
A3: Peak tailing for basic compounds like pyridines is a common issue in GC analysis. It is often caused by secondary interactions between the basic nitrogen atom and active sites (e.g., surface silanols) in the GC inlet liner or the column itself. Using a deactivated inlet liner and a column specifically designed for analyzing basic compounds can significantly improve peak shape.
Q4: My sample is not volatile enough for GC-MS analysis. What can I do?
A4: If you are analyzing less volatile byproducts, such as 3-Pyridinepropionic acid, derivatization is often necessary. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar -OH and -COOH groups into more volatile trimethylsilyl (TMS) ethers and esters, respectively. Pyridine is often used as a solvent or catalyst in these reactions.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Sample concentration is too low. 2. Active sites in the injector adsorbing the analyte. 3. Leak in the injector system. 4. Improper column installation. | 1. Concentrate the sample or inject a larger volume. 2. Use a deactivated inlet liner; check for liner contamination. 3. Perform a leak check on the injector port.[4] 4. Reinstall the column according to the manufacturer's instructions.[5] |
| Poor Peak Shape (Tailing) | 1. Active sites in the liner or column. 2. Column overload. 3. Incompatible solvent. | 1. Use a fresh, deactivated liner. Trim the first few centimeters of the column. 2. Dilute the sample. 3. Ensure the sample is dissolved in a solvent compatible with the column phase. |
| High Column Bleed | 1. Oxygen leak in the system. 2. Column nearing the end of its lifespan. 3. High final oven temperature. | 1. Check for leaks, especially around the septum and fittings. Ensure high-purity carrier gas.[5] 2. Condition the column or replace it. 3. Operate within the column's recommended temperature limits. |
| Unexpected Peaks in Chromatogram | 1. Presence of reaction byproducts. 2. Contamination from solvent, glassware, or sample preparation steps. 3. Septum bleed. | 1. Analyze the mass spectrum of the unknown peak and compare it against libraries (NIST) and predicted structures.[6] 2. Run a solvent blank to identify contaminant peaks. 3. Use high-quality, low-bleed septa and replace them regularly. |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound Reaction Mixture
-
Sample Preparation:
-
Quench the reaction mixture appropriately.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Dilute an aliquot of the extract to a final concentration of approximately 10-100 µg/mL in the same solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Injector: Split/Splitless injector at 250°C.
-
Injection Mode: Splitless for 1 minute to maximize sensitivity.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Quadrupole or Ion Trap MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Integrate all peaks in the Total Ion Chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum.
-
Compare the experimental mass spectra with the NIST Mass Spectral Library for tentative identification.
-
Analyze fragmentation patterns for clues to the structure of unknown byproducts.
-
Visualizations
Caption: Workflow for byproduct identification by GC-MS.
Caption: Troubleshooting decision tree for unknown peaks.
References
- 1. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 2. This compound | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Effective Drying of 3-Pyridinepropanol
Welcome to the comprehensive technical support guide for the effective drying of 3-Pyridinepropanol. This resource is designed for researchers, scientists, and drug development professionals who handle this hygroscopic compound and require meticulous moisture control for their experiments. This guide provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions to ensure the integrity of your starting materials and the success of your subsequent reactions.
Understanding the Challenge: The Hygroscopic Nature of this compound
This compound (C₈H₁₁NO) is a valuable bifunctional molecule featuring both a hydroxyl group and a pyridine ring.[1][2][3] Its utility in synthesis is often predicated on its purity, and water content can be a critical parameter. Like many alcohols and pyridine-based compounds, this compound is hygroscopic, readily absorbing moisture from the atmosphere.[4] This absorbed water can interfere with a wide range of chemical transformations, particularly those involving water-sensitive reagents such as organometallics, hydrides, and certain catalysts. Therefore, effective drying is not just a recommendation but a critical prerequisite for reliable and reproducible results.
Choosing Your Drying Strategy: A Decision Framework
The selection of an appropriate drying method for this compound depends on several factors, including the initial water content, the required level of dryness, the scale of the experiment, and the available laboratory equipment. Below is a decision-making framework to guide you through the process.
Caption: Decision workflow for selecting a drying method for this compound.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use anhydrous sodium sulfate (Na₂SO₄) to dry this compound?
A1: While anhydrous sodium sulfate is a common and mild drying agent, it is generally considered to have a low drying capacity and a slow rate of water uptake. For a hygroscopic liquid like this compound, especially if a high degree of dryness is required, Na₂SO₄ may not be efficient enough, leaving residual water that could interfere with sensitive reactions. Anhydrous magnesium sulfate (MgSO₄) is often preferred for its higher capacity and faster action.[5]
Q2: I've added anhydrous MgSO₄, but it just keeps clumping. What should I do?
A2: The clumping of anhydrous MgSO₄ is an indication that it is actively absorbing water and forming its hydrate. If it continues to clump as you add more, it simply means there is still a significant amount of water present. Continue to add small portions of fresh anhydrous MgSO₄ with swirling until some of the powder remains free-flowing as fine particles. This "snow globe" effect indicates that all the water has been sequestered. Be sure to allow sufficient contact time (at least 15-30 minutes) with stirring to ensure complete drying.[6]
Q3: Can I use reactive drying agents like sodium metal with this compound?
A3: The use of highly reactive drying agents like sodium metal with this compound is not recommended . The primary alcohol functional group will react with sodium metal to form the corresponding alkoxide and hydrogen gas.[7][8][9][10] While this reaction does consume water, it also modifies your starting material. Calcium hydride (CaH₂) is a more suitable reactive drying agent for alcohols, as it reacts preferentially with water to produce calcium hydroxide and hydrogen gas.[11] However, due to the basic nature of the pyridine ring, the use of CaH₂ should be approached with caution and ideally followed by distillation.
Q4: My this compound turned a yellow or brownish color after attempting to dry it. What happened?
A4: Discoloration upon drying can indicate a few potential issues:
-
Reaction with the drying agent: Some drying agents, particularly if they are not of high purity, can contain acidic or basic impurities that may react with the this compound. The pyridine ring, being basic, is susceptible to reaction with acids.
-
Oxidation: If the drying process was performed with prolonged exposure to air and/or heat, oxidation of the alcohol or the pyridine ring may have occurred.
-
Instability at high temperatures: If distillation from a reactive drying agent was performed at too high a temperature, thermal decomposition could be a cause. This compound has a high boiling point, so vacuum distillation is recommended.[12]
Q5: How can I be certain that my this compound is sufficiently dry?
A5: The gold standard for determining water content in organic solvents is Karl Fischer titration .[13][14][15][16] This method is highly sensitive and specific to water, providing a quantitative measure of the water content in parts per million (ppm). For pyridine-containing samples, specific Karl Fischer reagents and buffered solutions may be necessary to avoid interference from the basic nitrogen.[4]
In-Depth Technical Guides & Protocols
Method 1: Standard Drying with Anhydrous Magnesium Sulfate (MgSO₄)
This method is suitable for general applications where a moderate level of dryness is sufficient.
Causality Behind Experimental Choices: Anhydrous MgSO₄ is chosen for its good balance of drying capacity, speed, and ease of use. It is generally inert towards most organic compounds, including alcohols and pyridines.
Protocol:
-
Initial Assessment: Observe your this compound. If you see a separate aqueous layer or significant cloudiness, first separate the layers using a separatory funnel.
-
Addition of Drying Agent: To the organic layer in an Erlenmeyer flask, add a small amount of anhydrous MgSO₄ (approximately 1-2 g per 25 mL of liquid) with gentle swirling.
-
Observation and Incremental Addition: Observe the MgSO₄. It will likely clump together at the bottom of the flask. Continue adding small portions of anhydrous MgSO₄ with swirling until some of the powder remains as a fine, free-flowing suspension, resembling a "snow globe."
-
Contact Time: Allow the mixture to stand for at least 30 minutes with occasional swirling. For larger volumes, a magnetic stirrer can be used.
-
Separation: Separate the dried this compound from the hydrated MgSO₄ by either:
-
Decantation: Carefully pour the liquid into a clean, dry flask, leaving the solid behind.
-
Gravity Filtration: Pass the mixture through a fluted filter paper in a funnel into a clean, dry receiving flask.
-
-
Storage: Store the dried this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent re-absorption of atmospheric moisture.
Method 2: High-Efficiency Drying with 3Å Molecular Sieves
This method is recommended when a higher degree of dryness is required, for instance, before use in highly moisture-sensitive reactions.
Causality Behind Experimental Choices: 3Å molecular sieves have a pore size that is ideal for trapping small water molecules while excluding the larger this compound molecules. They are highly efficient and can achieve very low water content.
Protocol:
-
Activation of Molecular Sieves: Freshly activate the 3Å molecular sieves by heating them in a laboratory oven at 250-300 °C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen. Allow them to cool to room temperature in a desiccator before use.
-
Addition to this compound: Add the activated molecular sieves (approximately 10-20% of the volume of the liquid) to the this compound in a flask equipped with a drying tube or under an inert atmosphere.
-
Equilibration: Allow the mixture to stand for at least 24 hours, with occasional swirling. For optimal results, a longer contact time (48-72 hours) may be necessary.
-
Separation: Carefully decant or cannulate the dried this compound into a clean, dry storage vessel, leaving the molecular sieves behind.
-
Storage: Store the anhydrous this compound over a small amount of freshly activated 3Å molecular sieves to maintain dryness.
Method 3: Rigorous Drying with Calcium Hydride (CaH₂) followed by Distillation
This method is for applications requiring strictly anhydrous conditions. Caution: This procedure should only be performed by experienced personnel in a well-ventilated fume hood, as it involves a reactive drying agent and distillation.
Causality Behind Experimental Choices: Calcium hydride (CaH₂) is a highly effective, reactive drying agent that irreversibly reacts with water to form calcium hydroxide and hydrogen gas.[11] Distillation is then used to separate the non-volatile drying agent and any byproducts from the now-anhydrous this compound.
Protocol:
-
Pre-drying (Optional but Recommended): To reduce the amount of CaH₂ needed and the vigor of the initial reaction, it is good practice to pre-dry the this compound with anhydrous MgSO₄ or molecular sieves as described in Method 1 or 2.
-
Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is oven- or flame-dried before use.
-
Addition of CaH₂: To the pre-dried this compound in the distillation flask, cautiously add calcium hydride powder in small portions (approximately 5-10 g per 100 mL). Stir the mixture with a magnetic stirrer. Hydrogen gas will be evolved, so ensure adequate ventilation and no nearby ignition sources.
-
Reflux: Heat the mixture to a gentle reflux under an inert atmosphere (nitrogen or argon) for several hours or overnight. This ensures complete reaction of the CaH₂ with any residual water.
-
Distillation: Distill the this compound from the CaH₂. Due to its high boiling point (130-133 °C at 3 mmHg), vacuum distillation is strongly recommended to avoid thermal decomposition.[12] Collect the distillate in a receiver that is protected from atmospheric moisture.
-
Storage: Store the anhydrous this compound in a sealed flask with a septum under an inert atmosphere.
Data Summary and Comparison of Drying Agents
| Drying Agent | Capacity | Speed | Efficiency (Final H₂O Content) | Compatibility with this compound |
| Anhydrous MgSO₄ | High | Fast | Moderate (~100-300 ppm) | Good |
| 3Å Molecular Sieves | High | Slow | Very High (<50 ppm) | Excellent |
| Calcium Hydride (CaH₂) (with distillation) | High (Reactive) | Fast | Extremely High (<10 ppm) | Good, but requires caution due to reactivity and basicity |
| Anhydrous Na₂SO₄ | Low | Slow | Low (>300 ppm) | Good, but not recommended for high dryness |
| Sodium Metal (Na) | High (Reactive) | Fast | N/A | Not Recommended (Reacts with alcohol) |
Note: The final water content values are estimates based on data for similar alcohols and may vary depending on the initial water content and the specific procedure used.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflows for drying this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Drying and Distillation | - Incomplete transfer of the dried liquid. - Adsorption of the product onto the drying agent. - Thermal decomposition during distillation. | - Rinse the drying agent with a small amount of a dry, volatile solvent and combine the rinsings before solvent removal. - Use vacuum distillation to lower the boiling point and prevent decomposition. |
| Persistent Cloudiness After Adding Drying Agent | - Very high initial water content. - Insufficient amount of drying agent. | - First, wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the water. - Continue adding the drying agent in portions until the solution becomes clear and some of the agent is free-flowing. |
| Reaction with CaH₂ is Excessively Vigorous | - High initial water content. | - Always pre-dry the this compound with a less reactive agent like MgSO₄ before adding CaH₂. - Add CaH₂ slowly and in small portions, with efficient stirring and cooling if necessary. |
| Dried Product Quickly Becomes Wet Again | - Improper storage. - Hygroscopic nature of the compound. | - Store the dried liquid in a tightly sealed container with a septum under an inert atmosphere (N₂ or Ar). - For long-term storage, consider adding a small amount of activated 3Å molecular sieves to the storage container. |
References
- 1. This compound | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
- 8. This compound 98 2859-67-8 [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. quveon.com [quveon.com]
- 11. mt.com [mt.com]
- 12. itwreagents.com [itwreagents.com]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. KARL FISCHER REAGENT Pyridine Free | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 15. US3972128A - Process for drying hygroscopic materials - Google Patents [patents.google.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-Pyridinepropanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 3-Pyridinepropanol. The content is structured to address specific experimental challenges with practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions for modifying this compound?
This compound possesses two primary reactive sites: the pyridine ring and the terminal alcohol. Common catalytic transformations include:
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck): To functionalize the pyridine ring, it must first be modified to contain a suitable leaving group (e.g., a halide like bromine or chlorine). These reactions are pivotal for creating C-C bonds.
-
Hydrogenation: The pyridine ring can be fully saturated to form the corresponding piperidine derivative. This is a common strategy in pharmaceutical development to modify a compound's properties.[1][2][3]
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid using appropriate catalysts.
Q2: My Suzuki-Miyaura coupling of a halogenated this compound derivative is giving a low yield. What are the first parameters I should investigate regarding catalyst loading?
Low yield in Suzuki-Miyaura couplings involving pyridine substrates is a frequent issue. Here’s a prioritized approach to troubleshooting:
-
Evaluate Catalyst and Ligand Choice: For electron-rich pyridine rings, oxidative addition can be challenging. Standard catalysts like Pd(PPh₃)₄ might be insufficient, especially for less reactive chloro- or bromo-pyridines.[4] Consider using more robust systems with bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4]
-
Screen Catalyst Loading: While a lower catalyst loading is economically desirable, it might be insufficient for a challenging coupling. Start with a higher, more reliable loading (e.g., 2-3 mol%) to establish a baseline yield. If successful, you can then perform an optimization screen by systematically decreasing the loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%).
-
Check for Catalyst Deactivation: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][6] Using sterically hindered ligands can help mitigate this. Also, ensure a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[4][7]
Q3: I'm observing significant formation of palladium black in my reaction. What does this indicate and how can I prevent it?
The formation of palladium black is a common sign of catalyst decomposition, where the active Pd(0) species agglomerate into inactive palladium metal. This is often accelerated when the catalytic cycle is slow due to substrate inhibition (like from the pyridine nitrogen).
Solutions:
-
Ligand Selection: Employ strongly coordinating, bulky ligands that stabilize the active catalyst and prevent aggregation.
-
Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition.[4] An optimal temperature must be found through screening.
-
Concentration: Running the reaction at a very high concentration can sometimes promote the formation of inactive dimeric or polymeric palladium species.
Q4: Can increasing the catalyst loading have a negative impact on my reaction?
Yes, in some cases, increasing the catalyst loading can be detrimental. At very high concentrations, some palladium catalysts can form less active or inactive aggregates. This can also lead to an increase in side reactions, reducing the overall selectivity and making product purification more challenging. Therefore, a screening study to find the optimal loading is crucial.
Q5: How does the position of a halide on the pyridine ring of a this compound derivative affect the catalyst optimization?
The position of the leaving group is critical. 2-halopyridines are notoriously difficult substrates due to the proximity of the nitrogen atom, which enhances catalyst poisoning. 3- and 4-halopyridines are generally more reactive as the nitrogen is further from the reaction center, reducing its inhibitory effect. For a this compound derivative halogenated on the pyridine ring, the specific position of the halide will dictate the choice of catalyst and ligands needed for efficient coupling.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | 1. Switch Ligand: For 3-chloropyridines, use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. For 3-bromo or 3-iodopyridines, Pd(PPh₃)₄ may suffice.[4] 2. Use a Pre-catalyst: Consider using a modern palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) which can be more active and consistent. |
| Suboptimal Catalyst Loading | 1. Establish Baseline: Start with a higher catalyst loading (e.g., 3 mol%) to confirm the reaction proceeds. 2. Screen Loadings: Systematically decrease the loading (e.g., 1.5 mol%, 0.5 mol%, 0.1 mol%) to find the optimal balance between yield and cost. |
| Catalyst Deactivation/Poisoning | 1. Ensure Inert Atmosphere: Rigorously degas solvents and the reaction vessel to remove oxygen, which can lead to catalyst oxidation and homocoupling of the boronic acid.[4][7] 2. Use High-Purity Reagents: Impurities in starting materials or solvents can act as catalyst poisons. |
| Poor Reaction Conditions | 1. Optimize Temperature: Screen a range of temperatures (e.g., 80-120 °C).[4] Excessive heat can cause catalyst decomposition. 2. Screen Bases and Solvents: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., Dioxane, Toluene, 2-MeTHF) is critical and often substrate-dependent.[4] |
Issue 2: Poor Selectivity in the Hydrogenation of this compound
| Potential Cause | Troubleshooting Steps |
| Over-reduction or Side Reactions | 1. Catalyst Choice: Screen different catalysts. While Pd/C is common, other metals like PtO₂, Rh/C, or Ru/C may offer different selectivity profiles. Bimetallic catalysts can also provide enhanced activity and selectivity.[1][2] 2. Optimize Hydrogen Pressure: Higher pressures generally increase the reaction rate but can sometimes lead to over-reduction or loss of selectivity. Screen a range of pressures (e.g., 10, 30, 50 bar). |
| Suboptimal Catalyst Loading | 1. Vary Loading: Both too low and too high catalyst loadings can be detrimental. Perform a screen (e.g., 1, 5, 10 wt% of catalyst relative to the substrate) to find the optimal loading for your desired outcome. 2. Consider Catalyst to Substrate Ratio: Ensure sufficient active sites are available for the reaction to proceed efficiently. |
| Influence of Solvent/Additives | 1. Solvent Screening: The solvent can influence catalyst activity and selectivity. Test a range of solvents (e.g., Methanol, Ethanol, Acetic Acid). 2. Acidic Additives: For pyridine hydrogenation, adding an acid (like HCl or Acetic Acid) can protonate the nitrogen, which often facilitates the reduction of the ring. |
Quantitative Data Summary
The optimal catalyst loading is highly dependent on the specific reaction, substrates, and desired outcome. The following tables provide illustrative data based on common findings for pyridine derivatives.
Table 1: Effect of Catalyst Loading on Yield in a Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ / K₂CO₃ | 5 | 100 | 18 | 65 |
| Pd(PPh₃)₄ / K₂CO₃ | 2 | 100 | 18 | 58 |
| Pd₂(dba)₃ / XPhos / K₃PO₄ | 1 | 100 | 12 | 92 |
| Pd₂(dba)₃ / XPhos / K₃PO₄ | 0.5 | 100 | 12 | 89 |
| Pd₂(dba)₃ / XPhos / K₃PO₄ | 0.1 | 100 | 24 | 75 |
Data is synthesized and illustrative of typical optimization trends for pyridine substrates.
Table 2: Influence of Catalyst Type and Loading on Pyridine Hydrogenation
| Substrate | Catalyst | Catalyst Loading (wt%) | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity to Piperidine (%) |
| Pyridine | 5% Pd/C | 5 | 70 | 60 | >99 | >99 |
| Pyridine | 5% PtO₂ | 5 | 70 | 25 | >99 | >99 |
| Pyridine | 5% Rh/C | 2 | 50 | 80 | >99 | >99 |
| 2-Methylpyridine | PtO₂ | 5 | 70 | 25 | 98 | 98 |
Data adapted from literature for pyridine and its simple derivatives to illustrate catalyst performance.[1][8]
Experimental Protocols
Protocol 1: Screening Catalyst Loading for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
Objective: To determine the optimal catalyst loading for the coupling of (X)-3-Pyridinepropanol (where X is Br or Cl) with an arylboronic acid.
Materials:
-
(X)-3-Pyridinepropanol derivative
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄, ground to a fine powder)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Stock Solution Preparation: To improve accuracy with low catalyst loadings, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the (X)-3-Pyridinepropanol derivative (e.g., 0.2 mmol), arylboronic acid (e.g., 0.3 mmol, 1.5 equiv), and base (e.g., 0.4 mmol, 2.0 equiv) to a series of labeled reaction vials.
-
Add the desired volume of anhydrous, degassed solvent to each vial (e.g., 2 mL).
-
-
Catalyst Addition:
-
Add the calculated volume of the catalyst/ligand stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%).
-
-
Reaction Execution:
-
Seal the vials tightly.
-
Place the vials in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After the reaction, allow the vials to cool to room temperature.
-
Take an aliquot from each reaction, dilute it, and filter it.
-
Analyze the samples by LC-MS or GC-MS to determine the conversion and yield of the desired product.
-
Plot the yield against the catalyst loading to identify the optimal concentration.
-
Visualizations
Caption: Workflow for optimizing catalyst loading in Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. research.abo.fi [research.abo.fi]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 3-Pyridinepropanol Reaction Products
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for addressing poor solubility of reaction products derived from 3-Pyridinepropanol.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound reaction products showing poor solubility?
Poor solubility in your reaction products often stems from significant changes in the molecule's physicochemical properties compared to the starting material, this compound. Key reasons include:
-
Increased Molecular Weight and Lipophilicity: Reactions such as esterification with a long-chain fatty acid or coupling with a large aromatic moiety can substantially increase the molecular weight and nonpolar surface area, leading to decreased solubility in aqueous media.
-
High Crystal Lattice Energy: The new product may form a highly stable, ordered crystalline structure that requires a large amount of energy to break apart, resulting in low solubility in most solvents. This is often observed in planar, symmetrical molecules.[1]
-
Loss of Polar Functional Groups: If the hydroxyl group of this compound is replaced or modified, the molecule may lose a key site for hydrogen bonding with polar solvents like water.
-
Unfavorable pKa Shift: Modifications to the pyridine ring can alter its basicity. The pyridine nitrogen (pKa ≈ 5.2) is protonated at acidic pH, which typically increases aqueous solubility.[2] If a reaction introduces electron-withdrawing groups, this basicity can decrease, reducing the pH range for protonation and solubility enhancement.
Q2: What are the initial steps to troubleshoot the poor solubility of my product?
A systematic approach is crucial. Start with simple, rapid methods before moving to more complex formulation strategies.
-
Visual Inspection: Examine the solid material. Is it crystalline or amorphous? Crystalline materials are often less soluble than their amorphous counterparts.[3][4]
-
Solvent Screening: Test the solubility in a small, diverse range of solvents with varying polarities (e.g., water, ethanol, DMSO, dichloromethane, hexane). This helps to understand the compound's general solubility profile.
-
pH Adjustment: For aqueous solutions, attempt to dissolve the compound by adjusting the pH. Since your products contain a basic pyridine ring, decreasing the pH below the molecule's pKa should protonate the nitrogen and significantly increase aqueous solubility.[5]
-
Gentle Heating: Warming the solvent can sometimes be sufficient to dissolve the compound, but be cautious of potential degradation. Observe if the product precipitates upon cooling, which would indicate it is suitable for recrystallization.[6]
Below is a general workflow to guide your initial troubleshooting efforts.
Caption: A workflow for initial solubility troubleshooting.
Q3: Which solvents or solvent systems are recommended for solubilizing derivatives of this compound?
The choice of solvent depends heavily on the specific reaction product. However, for many drug-like molecules, co-solvent systems are highly effective.[7][8] These are mixtures of a primary solvent (like water or a buffer) and a water-miscible organic solvent.[9][10] Common co-solvents include:
-
Ethanol: Less toxic and widely used for in vitro and in vivo studies.
-
Dimethyl Sulfoxide (DMSO): An excellent solvent for a wide range of organic compounds, but can be toxic to cells at higher concentrations (>0.5%).
-
Polyethylene Glycol (PEG 400): A non-toxic, water-miscible polymer often used in pharmaceutical formulations.[11]
-
Propylene Glycol (PG): Another common, low-toxicity co-solvent used in drug formulations.[8][12]
The goal is to find a ratio that maximizes solubility while minimizing the potential for toxicity or interference in downstream applications.
Q4: How can I improve the solubility of my compound for biological assays?
For biological assays, maintaining physiological conditions (pH 7.4, low organic solvent concentration) is critical.
-
Prepare a High-Concentration Stock in 100% DMSO: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). This can then be serially diluted into your aqueous assay buffer. The final DMSO concentration should typically be kept below 0.5% to avoid artifacts.
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate your poorly soluble compound, forming an inclusion complex that is water-soluble.[13][14] Substituted β-cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[15]
-
pH Control: If your compound's pKa allows, maintaining the assay buffer at a pH that keeps the pyridine nitrogen protonated can be a simple and effective strategy.
Q5: What are advanced formulation strategies if simple methods fail?
If co-solvents or pH adjustments are insufficient, several advanced strategies can be employed, particularly in a drug development context:[3]
-
Salt Formation: Reacting your basic pyridine derivative with an acid to form a salt is a very common and effective way to increase aqueous solubility and dissolution rate.[14]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the compound in a polymer matrix in its amorphous (non-crystalline) state.[4][16] The lack of crystal lattice energy results in significantly higher apparent solubility. ASDs are typically prepared using techniques like spray drying or hot-melt extrusion.
-
Particle Size Reduction: Decreasing the particle size of your compound through techniques like micronization or nanomilling increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][7]
Troubleshooting Guides
Issue 1: My product precipitates out of solution upon cooling after purification.
This is a common issue during crystallization and indicates that the solution is supersaturated at lower temperatures.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Power Too Low at Room Temp | The solvent is good for dissolving the product when hot but not cold. This is ideal for crystallization. | Allow the solution to cool slowly to form pure crystals. If it crashes out too quickly, reheat and add a small amount of additional solvent to slow down the crystallization process.[6] |
| Concentration Too High | You have dissolved too much solute for the amount of solvent used. | Re-heat the solution until the product redissolves. Add 10-20% more solvent, then allow it to cool again for more controlled crystal growth.[6] |
| "Oiling Out" | The product comes out of solution as a liquid oil instead of a solid because the saturation point is reached at a temperature above the compound's melting point. | Re-heat the solution to dissolve the oil. Add more of the "soluble" solvent to decrease the saturation temperature. Alternatively, try a different solvent system entirely.[6] |
Issue 2: My product is insoluble in both aqueous and common organic solvents.
This suggests a very stable crystal lattice or a molecule with no favorable interactions with common solvents.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extremely High Crystal Lattice Energy | The intermolecular forces in the solid state are too strong to be overcome by solvent interactions. | Attempt to generate an amorphous form by rapidly crashing the product out of a dilute solution (e.g., by adding an anti-solvent). Use this amorphous solid for solubility tests. Consider advanced formulation like amorphous solid dispersions.[14] |
| Complex Molecular Structure | The molecule may have both highly polar and highly nonpolar regions, making it difficult for any single solvent to effectively solvate the entire structure. | Try solvent mixtures or more specialized solvents. For example, a mixture of toluene, ethanol, and water might be able to address different parts of the molecule. |
| Degradation/Polymerization | The product may not be what you think it is. It could have degraded or polymerized into an insoluble material. | Re-verify the structure and purity of your compound using analytical techniques (NMR, LC-MS, etc.). |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile for a Pyridine Derivative
This protocol determines the aqueous solubility of a hypothetical product, 3-(3-pyridyl)propyl stearate , as a function of pH.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 9.0.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1.5 mL) of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the measured pH of each buffer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility [ardena.webinargeek.com]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. jmpas.com [jmpas.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijpbr.in [ijpbr.in]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.azregents.edu [experts.azregents.edu]
- 13. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
Validation & Comparative
A Comparative Analysis of 3-Pyridinepropanol and 4-Pyridinepropanol Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 3-Pyridinepropanol and 4-Pyridinepropanol. Understanding the nuanced differences in their reactivity is crucial for researchers and professionals involved in synthetic chemistry and drug development, as the position of the propanol substituent on the pyridine ring significantly influences the electronic properties and, consequently, the chemical behavior of these isomers. This comparison is supported by theoretical principles and established experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-Pyridinepropanol is presented below. These properties are fundamental to understanding the behavior of these compounds in chemical reactions.
| Property | This compound | 4-Pyridinepropanol |
| CAS Number | 2859-67-8[1][2] | 2629-72-3[3] |
| Molecular Formula | C₈H₁₁NO[1][2] | C₈H₁₁NO[3] |
| Molecular Weight | 137.18 g/mol [1][2] | 137.18 g/mol [3] |
| Boiling Point | 130-133 °C at 3 mmHg[2] | 289 °C (lit.)[3] |
| Melting Point | Not available | 35-39 °C (lit.)[3] |
| Density | 1.063 g/mL at 25 °C (lit.)[2] | 1.061 g/mL at 25 °C (lit.)[3] |
| pKa (Predicted) | 14.96 ± 0.10 | Not available |
Reactivity Comparison: Theoretical Framework
The difference in reactivity between this compound and 4-Pyridinepropanol primarily stems from the electronic effects of the substituent's position on the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the 2- and 4-positions.
The propanol group is generally considered a weak electron-donating group through an inductive effect. However, its influence on the overall reactivity of the pyridine ring is modulated by its position relative to the nitrogen atom.
-
4-Pyridinepropanol: The substituent at the 4-position is in direct conjugation with the nitrogen atom. This placement allows for greater resonance effects, which can significantly influence the electron density at the nitrogen and the ring carbons. The nitrogen atom in 4-substituted pyridines is more sensitive to the electronic nature of the substituent. An electron-donating group at the 4-position will increase the electron density on the nitrogen, making it a stronger base and a better nucleophile.
-
This compound: The substituent at the 3-position is not in direct conjugation with the nitrogen atom. Therefore, its electronic influence is primarily transmitted through inductive effects, which are weaker and diminish with distance. As a result, the electronic properties of the nitrogen atom and the ring are less affected by the substituent at the 3-position compared to the 4-position.
This theoretical understanding allows us to predict the relative reactivity of the two isomers in key chemical transformations.
Reactivity in Oxidation Reactions
The oxidation of the primary alcohol group in this compound and 4-Pyridinepropanol to the corresponding aldehydes is a common and important transformation. The reactivity in these reactions can be influenced by the electronic properties of the pyridine ring.
Prediction: 4-Pyridinepropanol is expected to be slightly more reactive towards oxidation than this compound. The increased electron density on the pyridine ring in the 4-isomer, due to the electron-donating effect of the alkyl group in a conjugated position, can make the molecule more susceptible to oxidation.
Experimental Protocol: Swern Oxidation of Pyridinepropanol
This protocol is a general procedure for the Swern oxidation of primary alcohols to aldehydes and can be adapted for both this compound and 4-Pyridinepropanol.[4]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
This compound or 4-Pyridinepropanol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of the respective Pyridinepropanol (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
Logical Workflow for Swern Oxidation:
Reactivity in Esterification Reactions
Esterification of the hydroxyl group is another fundamental reaction for these molecules. The nucleophilicity of the alcohol's oxygen atom plays a key role in this reaction.
Prediction: 4-Pyridinepropanol is expected to be a slightly better nucleophile and therefore react faster in esterification reactions compared to this compound. The greater electron-donating influence of the alkyl group at the 4-position increases the electron density on the oxygen of the propanol group, enhancing its nucleophilicity.
Experimental Protocol: Esterification with Acetic Anhydride
This protocol describes a general method for the esterification of alcohols using acetic anhydride and pyridine, which acts as both a solvent and a catalyst.[5]
Materials:
-
This compound or 4-Pyridinepropanol
-
Acetic anhydride
-
Pyridine, anhydrous
-
Toluene
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the respective Pyridinepropanol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C and add acetic anhydride (1.5-2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding methanol.
-
Remove the pyridine by co-evaporation with toluene.
-
Dissolve the residue in DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel.
Signaling Pathway of Esterification Catalysis:
Conclusion
References
Unveiling the Antibacterial Efficacy of 3-Pyridinepropanol Analogs: A Comparative Analysis of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antibacterial efficacy of a series of synthesized 3-(pyridine-3-yl)-2-oxazolidinone derivatives. The data presented is based on peer-reviewed biological assays and aims to elucidate structure-activity relationships within this class of compounds.
A series of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria. This guide summarizes the key findings, presenting quantitative data in a clear, comparative format, detailing the experimental protocols for the cited assays, and providing visual representations of the underlying biological pathways and experimental workflows. The derivatives were designed as analogs of 3-Pyridinepropanol, incorporating the pyridine moiety into an oxazolidinone scaffold, a class of antibiotics known to inhibit bacterial protein synthesis.
Comparative Efficacy of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives
The antibacterial activity of the synthesized compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results, summarized in the table below, highlight the varying efficacy of the derivatives, providing insights into their structure-activity relationships.
| Compound ID | R Group | MIC (μg/mL) vs. S. aureus (ATCC29213) | MIC (μg/mL) vs. S. pneumoniae (ATCC49619) | MIC (μg/mL) vs. E. faecalis (ATCC29212) | MIC (μg/mL) vs. B. subtilis (ATCC6633) | MIC (μg/mL) vs. S. xylosus (ATCC35924) |
| 21a | -H | 16 | 8 | 32 | 16 | 32 |
| 21b | -CH₃ | 4 | 2 | 8 | 4 | 8 |
| 21c | -CH₂CH₃ | 8 | 4 | 16 | 8 | 16 |
| 21d | -CH(CH₃)₂ | 2 | 1 | 4 | 2 | 4 |
| 21e | -c-C₃H₅ | 4 | 2 | 8 | 4 | 8 |
| 21f | -CH₂OCH₃ | 8 | 4 | 16 | 8 | 16 |
| Linezolid | (Reference) | 2 | 1 | 2 | 1 | 2 |
Data extracted from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[1]
Experimental Protocols
The following section details the methodology used to determine the Minimum Inhibitory Concentration (MIC) values presented in the comparison table.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of the synthesized 3-(pyridine-3-yl)-2-oxazolidinone derivatives was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
Bacterial strains were cultured on Mueller-Hinton Agar (MHA) plates at 37°C for 18-24 hours.
-
Several colonies were then transferred to a sterile saline solution.
-
The bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension was further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
The synthesized compounds and the reference drug, Linezolid, were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates. The final concentrations typically ranged from 0.125 to 256 μg/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 μL of the serially diluted compound, was inoculated with 100 μL of the prepared bacterial suspension.
-
The plates were incubated at 37°C for 18-24 hours under aerobic conditions.
4. Determination of MIC:
-
The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
-
A well containing only the bacterial inoculum and MHB served as a positive control for growth, while a well with MHB only served as a negative control.
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the MIC assay and the signaling pathway of oxazolidinone antibiotics.
Mechanism of Action
Oxazolidinones, the class to which these this compound analogs belong, exert their antibacterial effect by inhibiting the initiation of bacterial protein synthesis.[2][3][4] They bind to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[2][3] This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis.[4] By disrupting this process, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect, which means they inhibit the growth and reproduction of bacteria. This unique mechanism of action makes them effective against various Gram-positive bacteria, including some resistant strains.
References
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Pyridinepropanol and its Isomers using ¹H and ¹³C NMR Spectroscopy
A detailed guide for researchers and drug development professionals on the spectral characteristics of 3-Pyridinepropanol compared to its 2- and 4-isomers, supported by experimental data and standardized protocols.
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining molecular structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a valuable building block in medicinal chemistry. For a thorough understanding, its spectral data is objectively compared with its structural isomers, 2-Pyridinepropanol and 4-Pyridinepropanol. This comparison highlights the influence of the substituent's position on the pyridine ring on the chemical shifts and coupling patterns, offering a robust dataset for compound identification and characterization.
¹H and ¹³C NMR Spectral Data Comparison
The positioning of the propanol substituent on the pyridine ring significantly influences the electronic environment of the protons and carbons, leading to distinct differences in their respective NMR spectra. The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, 2-Pyridinepropanol, and 4-Pyridinepropanol.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | H-2 | 8.42 | s | 1H | - |
| H-4 | 7.50 | d | 1H | 7.8 | |
| H-5 | 7.22 | dd | 1H | 7.8, 4.8 | |
| H-6 | 8.40 | d | 1H | 4.8 | |
| -CH₂- (α to ring) | 2.70 | t | 2H | 7.6 | |
| -CH₂- (β to ring) | 1.90 | p | 2H | 7.6 | |
| -CH₂- (γ to ring, α to OH) | 3.65 | t | 2H | 6.4 | |
| -OH | (variable) | br s | 1H | - | |
| 2-Pyridinepropanol | H-3 | 7.18 | d | 1H | 7.7 |
| H-4 | 7.62 | t | 1H | 7.7 | |
| H-5 | 7.12 | t | 1H | 6.4 | |
| H-6 | 8.50 | d | 1H | 4.8 | |
| -CH₂- (α to ring) | 2.88 | t | 2H | 7.7 | |
| -CH₂- (β to ring) | 2.00 | p | 2H | 7.7, 6.4 | |
| -CH₂- (γ to ring, α to OH) | 3.70 | t | 2H | 6.4 | |
| -OH | (variable) | br s | 1H | - | |
| 4-Pyridinepropanol | H-2, H-6 | 8.48 | d | 2H | 6.0 |
| H-3, H-5 | 7.25 | d | 2H | 6.0 | |
| -CH₂- (α to ring) | 2.70 | t | 2H | 7.6 | |
| -CH₂- (β to ring) | 1.90 | p | 2H | 7.6, 6.4 | |
| -CH₂- (γ to ring, α to OH) | 3.65 | t | 2H | 6.4 | |
| -OH | (variable) | br s | 1H | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The OH proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | 149.8 |
| C-3 | 137.5 | |
| C-4 | 135.8 | |
| C-5 | 123.4 | |
| C-6 | 147.2 | |
| -CH₂- (α to ring) | 30.8 | |
| -CH₂- (β to ring) | 31.5 | |
| -CH₂- (γ to ring, α to OH) | 61.8 | |
| 2-Pyridinepropanol | C-2 | 161.8 |
| C-3 | 121.2 | |
| C-4 | 136.5 | |
| C-5 | 123.5 | |
| C-6 | 149.2 | |
| -CH₂- (α to ring) | 35.8 | |
| -CH₂- (β to ring) | 29.5 | |
| -CH₂- (γ to ring, α to OH) | 62.0 | |
| 4-Pyridinepropanol | C-2, C-6 | 149.8 |
| C-3, C-5 | 124.2 | |
| C-4 | 148.5 | |
| -CH₂- (α to ring) | 32.5 | |
| -CH₂- (β to ring) | 31.8 | |
| -CH₂- (γ to ring, α to OH) | 61.5 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical experimental procedure for the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the analyte and its non-interference with the analyte's signals. For pyridine derivatives, CDCl₃ is a common choice.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).
NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is employed.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure proper relaxation of the carbon nuclei.
-
Spectral Width: A spectral width of approximately 200-220 ppm is set.
-
Data Processing:
The acquired Free Induction Decay (FID) is processed using appropriate NMR software. Standard processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).
Visualization of NMR Analysis Workflow
The logical flow from sample preparation to spectral interpretation is a critical aspect of NMR analysis. The following diagrams, generated using Graphviz, illustrate the key stages.
A Comparative Guide to the Analytical Method Validation of 3-Pyridinepropanol Using Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of two robust analytical methods for the determination of 3-Pyridinepropanol, a key building block in the synthesis of various pharmaceutical compounds. The primary focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, with a detailed validation protocol. A Gas Chromatography (GC) method is presented as a viable alternative, and the guide offers insights into the selection criteria for each technique.
Comparison of Proposed Analytical Methods
A summary of the proposed HPLC method and a suitable GC alternative for the analysis of this compound is presented below. This allows for a direct comparison of their key analytical features.
| Feature | Proposed HPLC Method | Alternative GC Method |
| Principle | Reversed-phase chromatography with UV detection. | Capillary gas chromatography with Flame Ionization Detection (FID). |
| Instrumentation | HPLC system with a UV-Vis detector, C18 column. | GC system with a capillary column and FID. |
| Mobile/Carrier Gas | Isocratic mixture of acetonitrile and water with a phosphate buffer. | High-purity nitrogen or helium. |
| Sample Preparation | Dissolution in the mobile phase. | Derivatization (silylation) followed by dissolution in an organic solvent. |
| Typical Run Time | 10-15 minutes. | 15-20 minutes. |
| Selectivity | High for polar and non-volatile compounds. | High for volatile and thermally stable compounds. |
| Sensitivity | Dependent on the chromophore; generally in the low µg/mL range. | High for compounds amenable to FID; can reach low ng/mL levels. |
| Advantages | - Suitable for non-volatile and thermally labile compounds.- Direct analysis without derivatization.- Robust and widely available. | - High resolution and efficiency.- High sensitivity with FID.- Suitable for complex matrices after appropriate sample preparation. |
| Disadvantages | - Lower sensitivity for compounds with poor UV absorbance.- Mobile phase disposal can be a concern. | - Derivatization is often necessary for polar analytes, adding a step to sample preparation.- Not suitable for thermally labile compounds. |
Experimental Protocols
Detailed methodologies for the validation of the proposed HPLC method are provided below. These protocols are designed to meet the standards of international regulatory guidelines.
Proposed HPLC Method for this compound
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed isocratic mixture of 30% acetonitrile and 70% 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations.
Validation Protocol for the Proposed HPLC Method
The validation of the analytical method will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and the this compound standard. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of this compound standard ranging from 50% to 150% of the target concentration. Inject each concentration in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates for each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind method selection, the following diagrams are provided.
Caption: Experimental workflow for the validation of the proposed HPLC analytical method.
Caption: Logical relationship for selecting a suitable analytical method.
Cross-Validation of 3-Pyridinepropanol Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the physicochemical and potential pharmacological properties of 3-Pyridinepropanol against established literature data. The following sections detail its key characteristics, standardized experimental protocols for property determination, and potential biological interactions, offering a valuable resource for researchers in drug discovery and development.
Physicochemical Properties: A Comparative Analysis
A summary of the key physicochemical properties of this compound is presented below, comparing data from various sources.
| Property | Literature Value | Experimental Value | Reference |
| Molecular Formula | C₈H₁₁NO | - | [1][2] |
| Molecular Weight | 137.18 g/mol | - | [1][2] |
| pKa (Predicted) | 14.96 ± 0.10 | - | [3] |
| Boiling Point | 130-133 °C at 3 mmHg | - | |
| Density | 1.063 g/mL at 25 °C | - | |
| Refractive Index | n20/D 1.53 | - | |
| LogP (Predicted) | 1.006 | - | [4] |
| Aqueous Solubility | Data not available | To be determined | |
| Protein Binding | Data not available | To be determined |
Detailed Experimental Protocols
To ensure accurate and reproducible determination of this compound's properties, the following standardized experimental protocols are recommended.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[5]
Materials:
-
This compound
-
Purified water (e.g., Milli-Q)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of purified water.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for separation.[6]
-
Determine the concentration of this compound in the aqueous phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
The experiment should be performed in triplicate to ensure accuracy.[7]
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the LogP of a substance.[8][9]
Materials:
-
This compound
-
1-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with 1-octanol)
-
Glassware (e.g., separatory funnels or centrifuge tubes)
-
Mechanical shaker
-
Centrifuge (if necessary for phase separation)
-
Analytical instrument (e.g., HPLC) for concentration determination
Procedure:
-
Prepare pre-saturated solvents by shaking equal volumes of 1-octanol and water for 24 hours, followed by a 24-hour separation period.[10]
-
Dissolve a known amount of this compound in either the water-saturated 1-octanol or the octanol-saturated water.
-
Add a known volume of the second phase to a separatory funnel or centrifuge tube. The volume ratio of the two phases should be adjusted based on the expected LogP.
-
Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Separate the two phases. Centrifugation may be necessary to achieve a clean separation.[9]
-
Determine the concentration of this compound in both the 1-octanol and aqueous phases using a suitable analytical method.[11]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Determination of Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a widely accepted method for assessing the extent to which a compound binds to plasma proteins.[12][13]
Materials:
-
This compound
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (typically with a molecular weight cutoff of 12-14 kDa)[14]
-
Incubator with shaking capabilities
-
LC-MS/MS for concentration analysis
Procedure:
-
Prepare a stock solution of this compound and spike it into the plasma to achieve the desired final concentration.[14]
-
Add the plasma containing the test compound to one chamber of the dialysis cell (the donor chamber).
-
Add an equal volume of PBS to the other chamber (the receiver chamber).[14]
-
Seal the dialysis unit and incubate at 37 °C with gentle shaking for a predetermined time sufficient to reach equilibrium.[15]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both samples using LC-MS/MS.
-
The percentage of protein binding is calculated from the difference in concentrations between the plasma and buffer chambers, accounting for any non-specific binding to the apparatus.
Potential Signaling Pathway Interactions
While specific pharmacological data for this compound is limited, its structural similarity to other pyridine-containing compounds suggests potential interactions with key signaling pathways in the central nervous system.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
The pyridine moiety is a core component of nicotine, the primary agonist of nAChRs.[16] Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations such as Na⁺ and Ca²⁺.[17][18] This influx can trigger a cascade of downstream signaling events, including the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is known to be involved in neuroprotection and cell survival.[17][19]
GABA Receptor Signaling
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[20] GABA receptors are broadly classified into GABA-A (ionotropic) and GABA-B (metabotropic) receptors.[21] The pyridine ring is found in various compounds that modulate GABAergic transmission. Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and inhibiting action potential firing.[20] GABA-B receptor activation, via G-protein coupling, can lead to the inhibition of adenylyl cyclase and modulation of Ca²⁺ and K⁺ channels.[22]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the plasma protein binding of this compound using the equilibrium dialysis method.
Caption: Workflow for Plasma Protein Binding Assay.
References
- 1. This compound | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. chemeo.com [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 13. bioivt.com [bioivt.com]
- 14. enamine.net [enamine.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 17. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scholarpedia.org [scholarpedia.org]
- 19. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. GABA receptor - Wikipedia [en.wikipedia.org]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Catalysts for 3-Pyridinepropanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Pyridinepropanol, a valuable intermediate in the pharmaceutical and fine chemical industries, is often achieved through the selective hydrogenation of 3-pyridineacrylic acid. The choice of catalyst is crucial for achieving high yield and selectivity, minimizing side reactions such as the over-reduction of the pyridine ring. This guide provides a comparative analysis of common heterogeneous catalysts—Raney Nickel, Palladium on carbon (Pd/C), and Ruthenium on carbon (Ru/C)—for this transformation. The data presented is compiled from scientific literature on the hydrogenation of α,β-unsaturated carboxylic acids and pyridine derivatives, providing a basis for catalyst selection and process optimization.
Catalyst Performance Comparison
The selective hydrogenation of the carbon-carbon double bond in 3-pyridineacrylic acid to yield this compound requires a catalyst that favors this reduction over the hydrogenation of the pyridine ring. The following table summarizes the typical performance of Raney Nickel, Pd/C, and Ru/C in analogous reactions. It is important to note that direct comparative data for the synthesis of this compound is limited in publicly available literature; therefore, the presented data is a composite based on the hydrogenation of similar α,β-unsaturated carboxylic acids and pyridine-containing molecules.
| Catalyst | Precursor | Yield (%) | Selectivity (%) | Temperature (°C) | Pressure (atm) | Solvent | Key Observations |
| Raney Nickel | 3-Pyridineacrylic acid | 85-95 | High | 50-100 | 10-50 | Ethanol, Water | Cost-effective, but may require careful control of conditions to prevent ring hydrogenation.[1] |
| Palladium on Carbon (Pd/C) | 3-Pyridineacrylic acid | 90-98 | Very High | 25-80 | 1-10 | Methanol, Ethanol, Ethyl Acetate | Generally shows high selectivity for C=C bond hydrogenation under mild conditions.[2] |
| Ruthenium on Carbon (Ru/C) | 3-Pyridineacrylic acid | 80-90 | Moderate to High | 80-150 | 50-100 | Water, Alcohols | Effective, but can be prone to pyridine ring reduction at higher temperatures and pressures. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.
Method 1: Hydrogenation using Raney Nickel
Catalyst Preparation (Activation of Raney Nickel Alloy):
-
In a well-ventilated fume hood, cautiously add 20 g of Raney nickel-aluminum alloy to a 250 mL beaker containing 100 mL of a 20% aqueous sodium hydroxide solution.
-
The reaction is highly exothermic and produces hydrogen gas. Control the temperature by placing the beaker in an ice bath.
-
After the initial vigorous reaction subsides, heat the mixture to 80°C for 2 hours with occasional stirring to ensure complete digestion of the aluminum.
-
Allow the catalyst to settle, then carefully decant the sodium aluminate solution.
-
Wash the catalyst repeatedly with deionized water until the washings are neutral to pH paper.
-
Finally, wash the catalyst with ethanol (3 x 50 mL) to remove water. The activated Raney Nickel should be stored under ethanol to prevent pyrophoric activity.
Hydrogenation Procedure:
-
To a high-pressure autoclave, add 3-pyridineacrylic acid (10 g, 0.067 mol) and 100 mL of ethanol.
-
Carefully add the activated Raney Nickel catalyst (approx. 2 g, wet) to the solution.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 30 atm.
-
Heat the mixture to 70°C and stir vigorously.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Method 2: Hydrogenation using Palladium on Carbon (Pd/C)
Hydrogenation Procedure:
-
In a hydrogenation flask, dissolve 3-pyridineacrylic acid (10 g, 0.067 mol) in 150 mL of methanol.
-
Carefully add 10% Palladium on carbon (0.5 g) to the solution under a nitrogen atmosphere.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Pressurize the system with hydrogen to 5 atm (or use a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature (25°C).
-
Monitor the reaction by thin-layer chromatography (TLC) or by hydrogen uptake. The reaction is generally complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the mixture through celite to remove the Pd/C catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
The product can be further purified by vacuum distillation if necessary.
Method 3: Hydrogenation using Ruthenium on Carbon (Ru/C)
Hydrogenation Procedure:
-
Charge a high-pressure autoclave with 3-pyridineacrylic acid (10 g, 0.067 mol), 120 mL of water, and 5% Ruthenium on carbon (0.8 g).
-
Seal the reactor, purge with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen to 80 atm.
-
Heat the reaction mixture to 100°C while stirring.
-
Maintain these conditions for 8-10 hours, monitoring the pressure drop.
-
After the reaction, cool the autoclave to room temperature and release the pressure.
-
Filter the catalyst and wash it with water.
-
Extract the aqueous filtrate with dichloromethane (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of catalysts in the synthesis of this compound.
Reaction Pathway
The synthesis of this compound from 3-pyridineacrylic acid proceeds via the selective hydrogenation of the carbon-carbon double bond in the acrylic acid side chain.
References
A Comparative Guide to the Enantiomeric Purity Analysis of 3-Pyridinepropanol
For researchers, scientists, and drug development professionals, the stereochemistry of a molecule is a critical attribute that can profoundly influence its pharmacological activity, metabolic profile, and toxicity. 3-Pyridinepropanol, a chiral alcohol, is a valuable building block in the synthesis of various pharmaceutical compounds. Consequently, the accurate determination of its enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by representative experimental data and detailed methodologies.
The principal methods for determining the enantiomeric excess (ee) of chiral molecules like this compound are chromatographic techniques.[1] Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the most powerful and widely used methods for the direct separation of enantiomers.[2] Chiral Gas Chromatography (GC) often requires derivatization of the analyte to enhance volatility but offers high resolution. Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating or derivatizing agent, provides an alternative approach for determining enantiomeric ratios.
Comparison of Analytical Methods
The selection of an analytical method for determining the enantiomeric purity of this compound is a multifactorial decision, weighing aspects such as analytical speed, solvent consumption, resolution, and the need for sample derivatization.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a solid chiral stationary phase (CSP) using a liquid mobile phase.[3] | Differential interaction with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase.[4] | Separation of volatile (or derivatized) enantiomers on a chiral capillary column based on their partitioning between a gaseous mobile phase and a chiral stationary phase.[5] |
| Sample Preparation | Typically direct injection after dissolution in a suitable solvent. | Dissolution in an appropriate organic modifier. | Derivatization is often required to increase volatility and thermal stability. |
| Analysis Time | 5-20 minutes. | < 10 minutes. | 10-30 minutes. |
| Resolution | High, with a wide variety of commercially available CSPs. | Often provides higher efficiency and resolution than HPLC.[4] | Very high resolution is achievable. |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower organic solvent consumption ("Green Chemistry").[4] | Minimal solvent use, but derivatization reagents are needed. |
| Instrumentation Cost | Moderate. | Higher initial investment. | Moderate. |
| Key Advantages | Robust, versatile, and widely available. | Fast analysis, reduced solvent waste, and complementary selectivity to HPLC.[2] | Excellent for volatile compounds, high resolving power. |
| Key Disadvantages | Longer analysis times compared to SFC, higher solvent cost. | Higher initial instrument cost. | The need for derivatization adds a step and potential for analytical error. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous chiral alcohols and are adapted for this compound.
1. Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase, which is highly effective for a broad range of chiral compounds.[6]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm (due to the pyridine chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[7]
2. Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[2]
-
Instrumentation: An analytical SFC system with a binary pump for CO2 and a modifier, an autosampler, a column oven, and a back-pressure regulator.
-
Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v). A basic additive like 0.1% diethylamine may be used to improve peak shape for the pyridine-containing analyte.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL.
3. Chiral Gas Chromatography (GC) with Derivatization
For GC analysis of a polar molecule like this compound, derivatization of the hydroxyl group is necessary to increase its volatility.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: Chirasil-DEX CB (di-tert-butyldimethylsilyl beta-cyclodextrin), 25 m x 0.25 mm, 0.25 µm film thickness.
-
Derivatization Protocol:
-
To 1 mg of the this compound sample in a vial, add 0.5 mL of dichloromethane and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
The sample is then ready for injection.
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.
-
Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C.
-
-
Injection: 1 µL, split ratio 50:1.
Workflow for Enantiomeric Purity Determination
The following diagram illustrates a typical workflow for the analysis of the enantiomeric purity of a chiral alcohol like this compound.
References
- 1. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Pyridinepropanol: Benchmarking Alternative Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Pyridinepropanol, a valuable building block in the pharmaceutical industry, can be synthesized through various routes. This guide provides an objective comparison of three primary synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable pathway for your research needs.
Comparison of Synthetic Routes
The three benchmarked routes for the synthesis of this compound are:
-
Reduction of a Pyridinepropionic Acid Derivative: This classic approach involves the reduction of a carbonyl group in a precursor molecule.
-
Grignard Reaction: This method forms a new carbon-carbon bond by reacting a Grignard reagent derived from a pyridine derivative with an epoxide.
-
Catalytic Hydrogenation: This route involves the saturation of a carbon-carbon double bond in an unsaturated precursor.
The following table summarizes the key quantitative data for each of these routes.
| Parameter | Route 1: Reduction | Route 2: Grignard Reaction | Route 3: Catalytic Hydrogenation |
| Starting Material | Ethyl 3-(3-pyridyl)propanoate | 3-Bromopyridine and Ethylene Oxide | trans-3-(3-Pyridyl)acrylic acid |
| Key Reagents | Sodium Borohydride (NaBH₄), Methanol | Magnesium (Mg), Ethylene Oxide | Hydrogen (H₂), Palladium on Carbon (Pd/C) |
| Yield | High (approx. 90%) | Moderate to High | High (quantitative) |
| Reaction Time | Several hours | Several hours | Relatively short |
| Reaction Temperature | Reflux | 0°C to room temperature | Room temperature |
| Key Advantages | Readily available and relatively inexpensive reducing agent. | Direct formation of the carbon skeleton. | High yield and clean reaction. |
| Key Disadvantages | Requires a precursor with the complete carbon skeleton. | Grignard reagents are sensitive to moisture and air. | Requires specialized hydrogenation equipment. |
Visualizing the Synthetic Pathways
To further illustrate the distinct approaches, the following diagrams outline the logical flow of each synthetic route.
Caption: Comparative workflows for the synthesis of this compound.
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis routes cited in this guide.
Route 1: Reduction of Ethyl 3-(3-pyridyl)propanoate
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-(3-pyridyl)propanoate in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Route 2: Grignard Reaction with 3-Bromopyridine and Ethylene Oxide
Procedure:
-
Activate magnesium turnings in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 3-bromopyridine in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, 3-pyridylmagnesium bromide.
-
Cool the resulting Grignard solution in an ice-salt bath.
-
Slowly bubble ethylene oxide gas through the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Route 3: Catalytic Hydrogenation of trans-3-(3-Pyridyl)acrylic acid
Procedure:
-
In a hydrogenation vessel, dissolve trans-3-(3-pyridyl)acrylic acid in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the solvent.
-
Concentrate the combined filtrate under reduced pressure to yield this compound.
This guide provides a foundational comparison to assist in the strategic selection of a synthetic route for this compound. The optimal choice will depend on factors such as available starting materials, equipment, and desired scale of production.
A Senior Application Scientist's Guide to the Certificate of Analysis for 3-Pyridinepropanol: Ensuring Quality and Reproducibility in Research
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than just a document; it is the cornerstone of experimental reproducibility and regulatory compliance. This guide provides an in-depth comparison of the analytical methodologies used to assess the quality of 3-Pyridinepropanol, a key building block in the synthesis of various pharmaceutical compounds. By understanding the nuances of the data presented in a CoA, researchers can make informed decisions about the suitability of a particular batch of this reagent for their specific application, thereby mitigating risks of experimental failure and ensuring the integrity of their results.
Deconstructing the Certificate of Analysis: A Representative Example
While CoAs from different suppliers may vary in format, a comprehensive document for this compound should contain the following key elements. Below is a representative CoA, compiled from typical specifications offered by major chemical suppliers, to illustrate the critical quality attributes and their acceptance criteria.
Certificate of Analysis - this compound
| Product Name: | This compound | CAS Number: | 2859-67-8 |
| Synonyms: | 3-(3-Pyridyl)-1-propanol | Molecular Formula: | C₈H₁₁NO |
| Lot Number: | R20251201 | Molecular Weight: | 137.18 g/mol |
| Appearance: | Colorless to light yellow liquid | Release Date: | 01-Dec-2025 |
| Retest Date: | 01-Dec-2027 |
| Test | Specification | Result | Method |
| Assay (by GC) | ≥ 98.0% | 99.2% | Gas Chromatography |
| Identity | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |
| Residual Solvents | Meets USP <467> requirements | Meets requirements | Headspace GC-MS |
A Comparative Analysis of Key Analytical Methodologies
The reliability of a CoA is intrinsically linked to the analytical methods employed. Here, we delve into the most critical techniques for assessing the purity and identity of this compound, providing a comparative overview and detailed experimental protocols.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is the workhorse technique for determining the purity of volatile and semi-volatile compounds like this compound. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.
Causality Behind Experimental Choices:
-
Injector Temperature: Set significantly above the boiling point of this compound to ensure rapid and complete vaporization.
-
Column Selection: A polar capillary column is often chosen to effectively separate this compound from potential non-polar impurities.
-
Temperature Program: A temperature ramp is employed to first elute more volatile impurities at lower temperatures, followed by the elution of the main component and any less volatile impurities as the temperature increases.
-
Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Experimental Protocol: GC-FID Analysis of this compound
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 10 mL of a suitable solvent such as methanol or isopropanol.
-
Instrumental Conditions:
-
Injector: Split mode (e.g., 50:1), 250 °C
-
Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program: Initial temperature of 70 °C for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: FID at 250 °C.
-
-
Analysis: Inject 1 µL of the prepared sample. The purity is calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.
Workflow for GC-FID Purity Analysis
Caption: Workflow for GC-FID Purity Analysis.
Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For a CoA, ¹H NMR is used to confirm that the chemical structure of the supplied material is consistent with that of this compound.
Causality Behind Experimental Choices:
-
Solvent Selection: A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used as it is "invisible" in the ¹H NMR spectrum, thus not interfering with the signals from the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0 ppm.
Experimental Protocol: ¹H NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS.
-
Instrumental Parameters (300 MHz NMR):
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis: The resulting spectrum should show characteristic peaks corresponding to the different protons in the this compound molecule. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.
Expected ¹H NMR Signals for this compound in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H2, H6 | ~8.4 | Multiplet | 2H |
| Pyridine-H4, H5 | ~7.2-7.5 | Multiplet | 2H |
| -CH₂-OH | ~3.7 | Triplet | 2H |
| Pyridine-CH₂- | ~2.7 | Triplet | 2H |
| -CH₂-CH₂-CH₂- | ~1.9 | Quintet | 2H |
| -OH | Variable | Singlet | 1H |
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC and is particularly useful for the analysis of non-volatile or thermally labile impurities. A well-developed HPLC method can provide a comprehensive impurity profile of this compound.
Causality Behind Experimental Choices:
-
Column Selection: A reversed-phase C18 column is a common choice for separating polar and non-polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of a wide range of impurities with different polarities.
-
Detector: A UV detector is suitable as the pyridine ring in this compound absorbs UV light.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Instrumental Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Analysis: Inject 10 µL of the sample solution. Impurities are identified as peaks other than the main this compound peak.
Workflow for HPLC-UV Impurity Profiling
Caption: Workflow for HPLC-UV Impurity Profiling.
Comparison of Alternatives and Supporting Data
| Analytical Technique | Primary Purpose | Strengths | Limitations | Typical Impurities Detected |
| Gas Chromatography (GC) | Purity Assay | High resolution for volatile compounds, robust, and widely available. | Not suitable for non-volatile or thermally labile compounds. | Residual solvents, starting materials, and volatile by-products (e.g., picolines, lutidines). |
| ¹H NMR Spectroscopy | Identity Confirmation | Provides detailed structural information, can detect a wide range of impurities simultaneously. | Lower sensitivity compared to chromatographic methods for impurity quantification. | Structural isomers, unreacted starting materials, and major by-products. |
| High-Performance Liquid Chromatography (HPLC) | Impurity Profiling | Versatile for a wide range of compounds, high sensitivity with UV detection. | Can be more complex to develop methods compared to GC. | Non-volatile impurities, degradation products, and less volatile by-products. |
| Karl Fischer Titration | Water Content | High accuracy and precision for water determination. | Specific for water content only. | Water. |
Supporting Experimental Data (Illustrative)
A comparative study of three different lots of this compound from two different hypothetical suppliers (Supplier A and Supplier B) could yield the following results:
| Lot Number | Supplier | Purity by GC (%) | Total Impurities by HPLC (%) | Water Content (%) |
| A-001 | A | 99.5 | 0.35 | 0.10 |
| A-002 | A | 99.1 | 0.72 | 0.18 |
| B-001 | B | 98.8 | 0.95 | 0.25 |
This illustrative data highlights the importance of reviewing the CoA for each specific lot, as quality can vary even between batches from the same supplier. For applications requiring high purity, Lot A-001 would be the superior choice.
Conclusion
The Certificate of Analysis is a critical document that provides a snapshot of the quality of a chemical reagent. For researchers working with this compound, a thorough understanding of the analytical methods used to generate the data on the CoA is paramount. By critically evaluating the purity, identity, and impurity profile, scientists can ensure the reliability and reproducibility of their experimental results, ultimately accelerating the pace of research and drug development. This guide serves as a foundational resource for interpreting CoAs for this compound and implementing robust analytical practices in the laboratory.
Navigating the Maze of Isomers: A Comparative Guide to Purity Assessment of 3-Pyridinepropanol
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like 3-Pyridinepropanol is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). Positional isomers, such as 2-Pyridinepropanol and 4-Pyridinepropanol, can exhibit different pharmacological and toxicological profiles, making their separation and quantification a regulatory necessity. This guide provides a comparative overview of analytical methodologies for the isomeric purity assessment of this compound, supported by experimental protocols and data to aid in method selection and development.
The Challenge of Isomeric Separation
The primary challenge in separating positional isomers of pyridine derivatives lies in their similar physicochemical properties, such as boiling point, polarity, and solubility.[1] This similarity makes achieving baseline separation a complex task, often requiring careful optimization of chromatographic conditions. This guide explores two primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Techniques
Both GC and HPLC offer robust solutions for the separation of pyridinepropanol isomers. The choice between the two often depends on laboratory instrumentation availability, sample throughput requirements, and the desired level of sensitivity. Below is a comparative summary of hypothetical, yet representative, performance data for each technique.
Table 1: Performance Comparison of GC and HPLC Methods for Isomeric Purity Assessment of this compound
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Resolution (Rs) between 3- and 4-Pyridinepropanol | > 2.0 | > 1.8 |
| Resolution (Rs) between 3- and 2-Pyridinepropanol | > 2.5 | > 2.2 |
| Limit of Detection (LOD) | ~0.005% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.015% | ~0.03% |
| Analysis Time | ~25 minutes | ~15 minutes |
| Sample Preparation | Dilution in a suitable solvent (e.g., Methanol) | Dilution in mobile phase |
| Throughput | Moderate | High |
Recommended Analytical Protocols
The following sections provide detailed experimental protocols for GC and HPLC methods tailored for the separation of this compound from its 2- and 4- positional isomers.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for separating volatile and semi-volatile compounds. The following method is optimized for the resolution of pyridinepropanol isomers.
Experimental Protocol:
-
Column: AT-210 capillary column (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent polar capillary column.[2][3]
-
Carrier Gas: Helium at a constant flow rate of 3.0 mL/min.
-
Inlet Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) at 270°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 180°C, hold for 5 minutes
-
Ramp 2: 10°C/min to 230°C, hold for 5 minutes
-
-
Injection Volume: 1 µL
-
Diluent: Methanol
-
Sample Concentration: 1 mg/mL
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC offers a versatile alternative, particularly for high-throughput screening. The proposed method utilizes a C18 column with a mobile phase optimized for the separation of basic pyridine compounds.[1]
Experimental Protocol:
-
Column: C18 column (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Triethylamine (TEA) in Water, pH adjusted to 7.0 with phosphoric acid
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 50% B
-
10-12 min: 50% B
-
12-13 min: 50% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A/B (90:10)
-
Sample Concentration: 0.5 mg/mL
Method Development and Workflow
The development of a robust analytical method for isomeric purity assessment follows a logical progression of steps to ensure accuracy, precision, and reliability.
Caption: A generalized workflow for the development and validation of an analytical method for isomeric purity assessment.
Logical Approach to Method Optimization
The process of optimizing a chromatographic method for separating challenging isomers involves a systematic evaluation of key parameters. The following diagram illustrates the decision-making process during method development.
Caption: Decision tree for optimizing HPLC and GC methods to improve the separation of positional isomers.
Conclusion
The isomeric purity of this compound is a critical quality attribute that necessitates the use of highly selective analytical methods. Both Gas Chromatography and High-Performance Liquid Chromatography are suitable techniques for this purpose, with the final choice depending on specific laboratory needs. The provided protocols and comparative data serve as a valuable starting point for researchers to develop and validate robust methods for the accurate quantification of positional isomers, thereby ensuring the quality and safety of pharmaceutical products.
References
Comparative Analysis of 3-Pyridinepropanol and its Isomers: A Guide for Researchers
A comprehensive evaluation of 3-Pyridinepropanol alongside its isomeric counterparts, 2-Pyridinepropanol and 4-Pyridinepropanol, reveals a landscape ripe for further investigation. While direct comparative studies on their biological performance are notably scarce in publicly available literature, this guide provides a foundational comparison based on their physicochemical properties and explores the potential biological activities inferred from the broader class of pyridine derivatives. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering available data and standardized experimental protocols to facilitate future in-depth studies.
Physicochemical Properties: A Comparative Overview
A summary of the key physicochemical properties of this compound, 2-Pyridinepropanol, and 4-Pyridinepropanol is presented below. These properties are crucial for understanding the potential pharmacokinetic and pharmacodynamic profiles of these compounds.
| Property | This compound | 2-Pyridinepropanol | 4-Pyridinepropanol |
| Synonyms | 3-(3-Pyridyl)-1-propanol, 3-(3-Hydroxypropyl)pyridine | 3-(2-Pyridyl)-1-propanol, 2-(3-Hydroxypropyl)pyridine | 3-(4-Pyridyl)-1-propanol, 4-(3-Hydroxypropyl)pyridine |
| CAS Number | 2859-67-8[1] | 2859-68-9[2] | 2629-72-3 |
| Molecular Formula | C₈H₁₁NO[1] | C₈H₁₁NO[2] | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol [1] | 137.18 g/mol [2] | 137.18 g/mol |
| Boiling Point | 130-133 °C at 3 mmHg | Not available | 289 °C |
| Density | 1.063 g/mL at 25 °C | Not available | 1.061 g/mL at 25 °C |
| LogP (calculated) | 0.6[1] | Not available | Not available |
Potential Biological Activities and Structure-Activity Relationships
The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and neurological effects. The specific biological activities of this compound and its isomers have not been extensively characterized in comparative studies. However, based on the broader class of pyridine derivatives, some potential areas of investigation can be inferred.
A review of pyridine derivatives indicates that the position of substituents on the pyridine ring significantly influences their biological activity. For instance, studies on various pyridine derivatives have shown that substitutions at the 2-, 3-, and 4-positions can lead to differential effects on biological targets. It is plausible that the position of the propanol side chain in the pyridinepropanol isomers will similarly dictate their biological and pharmacological profiles.
The propanol moiety itself can participate in hydrogen bonding, which could be crucial for interactions with biological targets such as enzymes or receptors. The accessibility of the hydroxyl group and the nitrogen atom of the pyridine ring will vary between the isomers, likely leading to differences in their binding affinities and specificities.
Experimental Protocols
To facilitate the comparative evaluation of this compound and its isomers, the following are detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the cytotoxic effects of the pyridine alkanols on a given cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, 2-Pyridinepropanol, 4-Pyridinepropanol
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the pyridine alkanols in DMSO. Serially dilute the stock solutions in culture medium to achieve a range of final concentrations. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC₅₀ value for each compound.
Antimicrobial Screening: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the pyridine alkanols against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound, 2-Pyridinepropanol, 4-Pyridinepropanol
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each pyridine alkanol in DMSO. Create serial two-fold dilutions of each compound in MHB in a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of research involving these compounds, the following diagrams are provided.
Caption: A generalized experimental workflow for the comparative biological evaluation of pyridine alkanols.
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be a target for pyridine derivatives.
Conclusion
While this compound and its isomers, 2-Pyridinepropanol and 4-Pyridinepropanol, remain understudied, their structural similarity to a vast class of biologically active pyridine compounds suggests their potential as valuable research tools and starting points for drug discovery. The lack of direct comparative experimental data underscores a clear opportunity for further research. The provided physicochemical data, inferred potential biological activities, and detailed experimental protocols offer a solid foundation for researchers to embark on a systematic evaluation of these intriguing molecules. Future studies directly comparing the biological performance of these isomers are essential to elucidate their structure-activity relationships and unlock their full therapeutic potential.
References
A Comparative Guide to Confirming the Structure of 3-Pyridinepropanol Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of common reactions of 3-pyridinepropanol and the analytical methodologies required to verify the structure of their products. We will delve into the oxidation of this compound to 3-pyridinepropanoic acid and its esterification to 3-pyridylpropyl acetate, offering a comparative analysis of different synthetic protocols and the supporting experimental data for structural elucidation.
Section 1: Oxidation of this compound to 3-Pyridinepropanoic Acid
The oxidation of a primary alcohol, such as this compound, to a carboxylic acid is a fundamental transformation in organic synthesis. The choice of oxidant is critical and depends on factors like substrate sensitivity, desired yield, and tolerance to reaction conditions. Here, we compare two common methods: the Jones oxidation and the Swern oxidation.
Comparative Analysis of Oxidation Methods
| Feature | Jones Oxidation | Swern Oxidation |
| Reagents | Chromic acid (CrO₃ in H₂SO₄/acetone) | Oxalyl chloride, DMSO, Triethylamine |
| Reaction Conditions | Strongly acidic, aqueous acetone, 0 °C to room temperature | Anhydrous, cryogenic (-78 °C), basic workup |
| Mechanism | Formation of a chromate ester followed by elimination. The aqueous conditions lead to the formation of a gem-diol from the intermediate aldehyde, which is further oxidized.[1][2] | Activation of DMSO with oxalyl chloride, formation of an alkoxysulfonium salt, followed by an intramolecular elimination facilitated by a base.[3][4] |
| Advantages | Inexpensive reagents, rapid reaction, and typically high yields.[5] | Mild conditions, high selectivity for the aldehyde (if desired), and broad functional group tolerance.[4][6] |
| Disadvantages | Use of carcinogenic Cr(VI) compounds, strongly acidic conditions that can be detrimental to sensitive substrates, and potential for over-oxidation.[6][7][8] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, and requires careful control of reagent addition to avoid side reactions.[4] |
Experimental Protocols
Objective: To oxidize this compound to 3-pyridinepropanoic acid using Jones reagent.
Materials:
-
This compound
-
Jones Reagent (Prepared by dissolving chromium trioxide in aqueous sulfuric acid)[8]
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).[9]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the excess oxidant by adding isopropyl alcohol until the orange color disappears completely.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-pyridinepropanoic acid.
-
Purify the product by recrystallization or column chromatography.
While the Swern oxidation is primarily used to synthesize aldehydes, a two-step procedure involving a subsequent oxidation of the intermediate aldehyde can yield the carboxylic acid.
Part A: Swern Oxidation to 3-Pyridinepropanal
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (anhydrous)
-
This compound
-
Triethylamine
Procedure:
-
To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C, add DMSO dropwise.
-
After stirring for a few minutes, add a solution of this compound in dichloromethane.
-
Stir for 15-20 minutes, then add triethylamine.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude 3-pyridinepropanal.
Part B: Oxidation of 3-Pyridinepropanal to 3-Pyridinepropanoic Acid
The crude aldehyde can then be oxidized to the carboxylic acid using a mild oxidant like sodium chlorite or by employing a Pinnick oxidation.
Structural Confirmation of 3-Pyridinepropanoic Acid
Unambiguous identification of the product is achieved through a combination of spectroscopic methods.
1.3.1. Infrared (IR) Spectroscopy: The IR spectrum of 3-pyridinepropanoic acid will show a broad O-H stretching band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid, and a strong C=O stretching absorption around 1700-1725 cm⁻¹.
1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the pyridine ring protons, two methylene groups, and a broad singlet for the carboxylic acid proton, which is typically downfield.
-
¹³C NMR: The spectrum will display signals for the pyridine ring carbons, the two methylene carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid.
1.3.3. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also provide structural information.
| Analytical Data for 3-Pyridinepropanoic Acid | |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| ¹H NMR (Predicted) | Signals corresponding to pyridine ring protons, α-CH₂, β-CH₂, and a broad COOH proton. |
| ¹³C NMR (Predicted) | Signals for pyridine ring carbons, C=O, α-CH₂, and β-CH₂. |
| IR (KBr) | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹). |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 151. |
Section 2: Esterification of this compound to 3-Pyridylpropyl Acetate
Esterification is another key reaction of alcohols. We will compare the classic Fischer esterification with the milder Steglich esterification for the synthesis of 3-pyridylpropyl acetate.
Comparative Analysis of Esterification Methods
| Feature | Fischer Esterification | Steglich Esterification |
| Reagents | Carboxylic acid (e.g., acetic acid), excess alcohol (or vice versa), strong acid catalyst (e.g., H₂SO₄).[10] | Carboxylic acid, alcohol, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] |
| Reaction Conditions | Typically requires heating (reflux).[10] | Mild, often at room temperature.[11][12] |
| Mechanism | Acid-catalyzed nucleophilic acyl substitution. The reaction is an equilibrium process.[13] | DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by DMAP.[14] |
| Advantages | Inexpensive and simple procedure.[15] | Mild conditions suitable for sensitive substrates, high yields, and not an equilibrium reaction.[12] |
| Disadvantages | Reversible reaction requiring removal of water or use of excess reagent to drive to completion, and harsh acidic conditions.[10] | DCC is an allergen, and the dicyclohexylurea (DCU) byproduct can be difficult to remove completely.[16] |
Experimental Protocols
Objective: To synthesize 3-pyridylpropyl acetate via Fischer esterification.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound and an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-pyridylpropyl acetate by distillation or column chromatography.
Objective: To synthesize 3-pyridylpropyl acetate under mild conditions using the Steglich protocol.
Materials:
-
This compound
-
Acetic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve this compound, acetic acid, and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add a solution of DCC in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester.
-
Purify by column chromatography.
Structural Confirmation of 3-Pyridylpropyl Acetate
2.3.1. Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C=O stretching band for the ester at approximately 1735-1750 cm⁻¹ and the absence of the broad O-H stretch from the starting alcohol.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals for the pyridine ring protons, a triplet for the methylene group adjacent to the ester oxygen (shifted downfield compared to the starting material), a multiplet for the central methylene group, a triplet for the methylene group attached to the pyridine ring, and a sharp singlet for the acetyl methyl protons around 2.0 ppm.
-
¹³C NMR: The spectrum will show signals for the pyridine ring carbons, a downfield signal for the ester carbonyl carbon, signals for the three methylene carbons, and a signal for the acetyl methyl carbon.
2.3.3. Mass Spectrometry (MS): HRMS will confirm the elemental composition. The fragmentation pattern will likely show a loss of the acetyl group.
| Analytical Data for 3-Pyridylpropyl Acetate (Predicted) | |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| ¹H NMR (Predicted) | Signals for pyridine ring protons, O-CH₂ (triplet, ~4.1 ppm), CH₂ (multiplet), Ar-CH₂ (triplet), and CH₃ (singlet, ~2.0 ppm). |
| ¹³C NMR (Predicted) | Signals for pyridine ring carbons, C=O (~171 ppm), O-CH₂, CH₂, Ar-CH₂, and CH₃. |
| IR (Neat) | C=O stretch (~1740 cm⁻¹), C-O stretch. |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 179. |
Section 3: Visualization of Reaction Pathways and Analytical Workflow
To further clarify the processes described, the following diagrams illustrate the reaction pathways and the general analytical workflow for structural confirmation.
Reaction Pathways
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. differencebetween.com [differencebetween.com]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Reference Standards for 3-Pyridinepropanol Analysis
Comparison of Commercially Available 3-Pyridinepropanol
Several chemical suppliers offer this compound with a stated purity, which can serve as a starting point for establishing a reference standard. The table below summarizes the specifications of representative products. It is crucial to note that the stated purity from the manufacturer should be independently verified.
| Supplier | Product Number | Stated Purity | Format | Available Documentation |
| Sigma-Aldrich | P71207 | 98%[1][2][3][4] | Liquid | Certificate of Analysis (CoA), SDS |
| TCI Chemicals | P0350 | >98.0% (GC)[5] | Liquid | Specification Sheet, SDS |
| Energy Chemical | --- | 98% | Liquid | --- |
| J & K SCIENTIFIC LTD. | --- | 98.0% (GC) | Liquid | --- |
| Wuhan Chemwish Technology Co., Ltd. | --- | 98% | Liquid | --- |
Qualification of a this compound Reference Standard
To qualify a commercially available reagent as a reference standard, a comprehensive characterization is necessary to confirm its identity and determine its precise purity. This involves a combination of chromatographic and spectroscopic techniques.
Experimental Protocols
1. Identity Confirmation:
The identity of the candidate reference standard should be unequivocally confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation. The obtained spectra should be consistent with the known structure of this compound.[6]
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of this compound (137.18 g/mol ).[1] Electron ionization (EI) is a common technique for this purpose.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands corresponding to the functional groups present in this compound, such as the O-H stretch of the alcohol and the C=N and C=C stretching vibrations of the pyridine ring.
2. Purity Determination:
A combination of methods should be employed to accurately determine the purity of the candidate reference standard and to identify and quantify any impurities.
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is essential for separating and quantifying impurities. A typical reversed-phase method can be developed.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV at 260 nm.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5][7][8][9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile impurities.[10][11][12]
-
Column: A polar capillary column (e.g., DB-WAX).
-
Carrier Gas: Helium.
-
Injection: Split or splitless, depending on the concentration.
-
Detection: Mass Spectrometry (scan mode for impurity identification and SIM mode for quantification).
-
-
Quantitative NMR (qNMR): qNMR is a primary ratio method that can provide a direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.[2][3][13]
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals is used.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).
-
Data Acquisition: A sufficient relaxation delay (D1) is crucial for accurate quantification.
-
Calculation: The purity is calculated by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for qualifying a this compound reference standard.
References
- 1. This compound [webbook.nist.gov]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 4. This compound | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound(2859-67-8) 1H NMR spectrum [chemicalbook.com]
- 7. wjarr.com [wjarr.com]
- 8. ipa-india.org [ipa-india.org]
- 9. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of 3-Pyridinepropanol: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Pyridinepropanol. This document provides immediate, procedural, and logistical information to ensure the safe handling and disposal of this chemical, reinforcing best practices in laboratory safety and chemical management.
Proper disposal of chemical waste is not only a critical component of laboratory safety but also a legal requirement. Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must not be disposed of in regular trash or down the sewer system.[1] Adherence to these guidelines is paramount to protect both laboratory personnel and the environment.
I. Understanding the Hazards of this compound
Before handling, it is crucial to be aware of the hazards associated with this compound. This chemical is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3] Always consult the Safety Data Sheet (SDS) before working with this or any chemical.
Key Safety and Hazard Information:
| Property | Information | Source |
| CAS Number | 2859-67-8 | [2] |
| Molecular Formula | C8H11NO | [2] |
| Hazard Classifications | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | [2][3] |
| Signal Word | Warning | |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type ABEK (EN14387) respirator filter |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[1] The following steps provide a general procedure for preparing this chemical for disposal.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] If there is a risk of generating aerosols or if working with large quantities, a respirator may be necessary.
2. Waste Identification and Labeling:
-
All chemical waste containers must be clearly labeled as "Hazardous Waste."[1]
-
The label must include the full chemical name, "this compound," and the concentration if it is in a solution.[1]
-
Do not use abbreviations or chemical formulas.[1]
-
Indicate the hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant").
3. Containerization:
-
Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Ensure the container is tightly sealed to prevent spills or the release of vapors.
-
Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.
4. Segregation of Waste:
-
Store the this compound waste separately from incompatible materials. Consult the SDS for specific incompatibilities.
-
In general, keep organic compounds separate from strong oxidizing agents, acids, and bases.
5. Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Do not attempt to dispose of the chemical down the drain or in the regular trash.[1]
III. Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the waste container and arrange for its disposal through your EHS program.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Personal protective equipment for handling 3-Pyridinepropanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3-Pyridinepropanol (CAS No: 2859-67-8) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The following table summarizes the GHS hazard classifications and the recommended PPE to mitigate risks.
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3] | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][2][3] | Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][5] A face shield should be used when a splash hazard is present.[5] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][2][3] | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[4][6] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387)).[7] |
| General Laboratory Attire | Not applicable | Clothing: A lab coat or chemical-resistant apron should be worn.[5][6] Long pants and closed-toe shoes are mandatory.[5] |
Operational Plan: Step-by-Step Handling Procedure
Following a structured workflow is crucial for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Before handling, inspect all PPE for integrity.
2. Handling the Chemical:
-
Don appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin and eyes.[4]
-
Avoid inhalation of vapors, mists, or gases.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Use non-sparking tools and explosion-proof equipment if there is a risk of ignition.[4]
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. If eye irritation persists, seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[1] Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1]
4. Spill Management:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6]
-
Collect the absorbed material and place it into a designated, sealed, and properly labeled container for hazardous waste.[1][6]
-
Do not allow the chemical to enter drains or waterways.[4][6]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), into a designated hazardous waste container.
-
Do not mix with incompatible materials.[6]
2. Container Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6] Do not use abbreviations.
-
If it is a mixture, list all constituents and their approximate percentages.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container tightly closed.[1]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]
Workflow for Safe Handling and Disposal
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyripropanol | C8H11NO | CID 72922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound 98 2859-67-8 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
